2-Hydroxy-1-(3-pyridyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOGJYLIQFYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542010 | |
| Record name | 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-59-9 | |
| Record name | 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-Hydroxy-1-(3-pyridyl)ethanone
An In-depth Technical Guide to 2-Hydroxy-1-(3-pyridyl)ethanone for Advanced Research
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-Hydroxy-1-(3-pyridyl)ethanone (CAS No. 33400-45-2), a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This guide moves beyond a simple recitation of facts, offering insights into the causality behind its properties and the strategic considerations for its synthesis and analysis. The information herein is curated for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.
Molecular Identity and Structural Elucidation
2-Hydroxy-1-(3-pyridyl)ethanone is a bifunctional organic molecule featuring a pyridine ring, a ketone, and a primary alcohol. This unique combination of functional groups dictates its chemical behavior and potential as a versatile building block in the synthesis of more complex molecules.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basicity and influences the electronic properties of the entire molecule. The ketone and hydroxyl groups are sites of rich chemical reactivity, offering numerous handles for synthetic modification.
Caption: Chemical structure of 2-Hydroxy-1-(3-pyridyl)ethanone.
Tautomerism: A Critical Consideration
A key feature of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[1][2] While 2-Hydroxy-1-(3-pyridyl)ethanone itself is not a simple hydroxypyridine, the principles of tautomerism are relevant to understanding its reactivity and spectroscopic properties, especially under different solvent and pH conditions. The polarity of the medium can significantly influence which tautomeric form predominates.[2]
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The combination of the polar hydroxyl and ketone groups with the aromatic pyridine ring results in a compound with moderate polarity.
Table 1: Core Physicochemical Properties of 2-Hydroxy-1-(3-pyridyl)ethanone
| Property | Value | Source |
| CAS Number | 33400-45-2 | - |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | Expected to be a solid or crystalline substance | [4] |
| Flash Point | 129.5 °C | [3] |
| LogP | 0.25660 | [3] |
| Solubility | Soluble in polar solvents | [4] |
Expert Insight: The positive LogP value suggests a slight preference for lipophilic environments, which is an important consideration in drug design for membrane permeability. The presence of both hydrogen bond donors (-OH) and acceptors (N, C=O, -OH) predicts solubility in polar protic solvents like methanol and water.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Hydroxy-1-(3-pyridyl)ethanone lies in the distinct reactivity of its three functional groups. Understanding these provides a roadmap for its incorporation into larger, more complex molecular architectures.
Caption: Key reactive sites and potential transformations.
-
Hydroxyl Group: This primary alcohol can undergo standard transformations such as esterification and etherification, allowing for the introduction of a wide variety of functional groups.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or undergo olefination reactions like the Wittig reaction.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
Synthesis and Purification
While numerous methods exist for the synthesis of substituted pyridines, a common and effective strategy for acylpyridines involves chemistry analogous to the Friedel-Crafts acylation.[5] A plausible synthetic route to 2-Hydroxy-1-(3-pyridyl)ethanone could involve the acylation of a suitable pyridine precursor followed by modification of a side chain. For instance, a starting material like 3-acetylpyridine could be halogenated at the alpha-carbon, followed by nucleophilic substitution with a hydroxide source.
Exemplary Synthetic Protocol: Alpha-Hydroxylation of 3-Acetylpyridine
This protocol is a representative example and may require optimization. It is based on established chemical transformations of related acetophenones.[6][7]
Step 1: Alpha-Bromination of 3-Acetylpyridine
-
Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethyl acetate.
-
Add bromine (1.0 eq) dropwise at room temperature while stirring. The reaction may be gently heated to facilitate completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(3-pyridyl)ethanone.
Step 2: Nucleophilic Substitution to form 2-Hydroxy-1-(3-pyridyl)ethanone
-
Dissolve the crude 2-bromo-1-(3-pyridyl)ethanone from Step 1 in a mixture of acetone and water.
-
Add sodium bicarbonate (1.5 eq) and heat the mixture to reflux.
-
Stir at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-Hydroxy-1-(3-pyridyl)ethanone.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. 2-羟基-1-(3-吡啶)-乙酮_密度_沸点_分子量_CAS号【104501-59-9】_化源网 [chemsrc.com]
- 4. CAS 62838-65-7: 1-(2-hydroxy-3-pyridyl)ethanone [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tautomerism and Structural Dynamics of 2-Hydroxy-1-(3-pyridyl)ethanone and Heteroaryl Acyloin Analogs
This guide provides a comprehensive technical analysis of the tautomerism, structural dynamics, and experimental handling of 2-Hydroxy-1-(3-pyridyl)ethanone (also known as
Executive Summary
2-Hydroxy-1-(3-pyridyl)ethanone represents a class of heteroaromatic
Structural Architecture & The "Chelation Gap"
The tautomeric landscape of pyridyl acyloins is dictated by the position of the ring nitrogen relative to the
The 3-Pyridyl Conformation
In 2-Hydroxy-1-(3-pyridyl)ethanone , the nitrogen atom is in the meta position relative to the carbonyl group.
-
Electronic Effect: The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the
-protons ( ) relative to phenyl analogs. -
Steric/Electronic Isolation: Unlike the 2-pyridyl isomer, the 3-pyridyl nitrogen is geometrically incapable of forming a 5-membered intramolecular hydrogen bond (IMHB) with the
-hydroxyl group. This absence of chelation destabilizes the cis-enediol form, forcing the molecule to adopt the keto tautomer as the dominant species in solution.
Comparative Analog Analysis
The stability of the tautomers varies significantly across the pyridine isomers:
| Analog | Structure | Dominant Form (Solution) | Key Stabilizing Force |
| 2-Pyridyl | 1-(2-Py)-2-OH-ethanone | Enediol / Chelate | Intramolecular H-Bond (N[1]···HO) stabilizes the planar enediol. |
| 3-Pyridyl | 1-(3-Py)-2-OH-ethanone | Keto Monomer | No IMHB. Keto form favored by bond energy ( |
| 4-Pyridyl | 1-(4-Py)-2-OH-ethanone | Keto Monomer | No IMHB. Similar to 3-pyridyl but more electron-deficient. |
Tautomeric Equilibria: The Mechanistic Core
The compound exists in a dynamic equilibrium involving three distinct species. Understanding this network is critical for predicting reactivity (e.g., oxidation vs. reduction).
The Equilibrium Map
The system undergoes two primary reversible processes:
-
Prototropic Tautomerism: Rapid proton transfer between the
-carbon and the carbonyl oxygen. -
Dimerization: Reversible formation of a cyclic bis-hemiacetal (2,5-dihydroxy-1,4-dioxane derivative), primarily in the solid state or concentrated non-polar solutions.
Caption: The dynamic equilibrium network. The Keto form is thermodynamically preferred in dilute solution, while the Dimer dominates in the solid state. The Enediol serves as the gateway to isomerization.
Solvent Effects
-
Polar Protic Solvents (MeOH, Water): Stabilize the monomeric keto form and the zwitterionic resonance contributors. Hydrogen bonding with the solvent disrupts the formation of the dimer.
-
Non-Polar Solvents (CHCl3, Benzene): Favor dimerization or intramolecular H-bonding (if possible). For the 3-pyridyl analog, dimerization is the primary stabilization route in non-polar media due to the lack of internal chelation.
Experimental Characterization & Protocols
To validate the specific form of the compound in your workflow, use the following self-validating protocols.
NMR Determination of Tautomeric Ratio ( )
Objective: Quantify the Keto:Enediol:Dimer ratio.
Protocol:
-
Solvent Selection: Prepare samples in
(favors monomer) and (may show dimer/aggregates). -
Concentration: Prepare a variable concentration series (10 mM to 100 mM).
-
Acquisition: Acquire
-NMR at 298 K. -
Signal Analysis:
-
Keto Form: Look for the singlet methylene protons (
) typically around 4.5–4.8 ppm. -
Enediol Form: Look for vinylic protons (
) around 6.0–7.5 ppm (often exchange-broadened). -
Dimer: Look for methine protons in the dioxane ring (
3.5–4.0 ppm) and loss of the carbonyl carbon signal in -NMR (shift from ~195 ppm to ~95 ppm for the hemiacetal carbon).
-
Distinguishing Isomers (Tollens' Test Validation)
Since
-
Test: Tollens' Reagent (
). -
Result:
-hydroxy ketones give a positive Tollens' test because they tautomerize to the aldehyde in situ under the basic conditions of the test. -
Differentiation: To distinguish the static aldehyde isomer from the ketone, use IR Spectroscopy . The ketone shows a carbonyl stretch at ~1680-1700 cm⁻¹ (conjugated), while the aldehyde (if isolated) would show a stretch at ~1725 cm⁻¹ and the characteristic Fermi doublet of the aldehyde C-H stretch.
Synthesis and Handling
Synthesis of 2-Hydroxy-1-(3-pyridyl)ethanone typically proceeds via the bromination of 3-acetylpyridine followed by hydrolysis.
Workflow: Hydrolysis of -Bromo Ketone
-
Bromination: 3-Acetylpyridine +
(in HBr/AcOH) 3-(Bromoacetyl)pyridine.-
Note: The pyridine nitrogen may protonate, requiring careful pH control during workup.
-
-
Displacement: React the bromide with Sodium Formate in refluxing ethanol.
-
Hydrolysis: The resulting formate ester hydrolyzes in situ or with mild base to yield the
-hydroxy ketone.
Stability & Storage
-
Oxidation Risk: The compound is susceptible to air oxidation to the 1,2-diketone (1-(3-pyridyl)propane-1,2-dione).
-
Storage: Store under Argon at -20°C. If the solid turns yellow/orange, it indicates oxidation to the diketone.
-
Dimer Reversion: If the compound has solidified into an insoluble dimer, heating in ethanol or adding a trace of acid will revert it to the monomeric keto form for reaction.
Biological Relevance
In drug discovery, this tautomeric scaffold acts as a bioisostere for:
-
Adrenergic Pharmacophores: Mimicking the
-hydroxy-amine motif of norepinephrine (after reductive amination). -
Kinase Inhibitors: The pyridine nitrogen provides a hinge-binding acceptor, while the
-hydroxy ketone can form water-mediated bridges to the catalytic spine. -
Metabolic Intermediates: It is a reduced metabolite of 3-acetylpyridine and can be further reduced to the 1,2-diol (glycol).
References
-
Tautomerism of Heterocycles: El-Guero, J., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
Pyridone/Hydroxypyridine Equilibrium: Beak, P., et al. Equilibrium Studies of 2-Pyridone and Related Compounds. Journal of the American Chemical Society.
-
Acyloin Rearrangement: Organic Reactions: The alpha-Ketol Rearrangement.
-
Crystal Structure of Analogs (Dimerization): Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica.
-
Tautomerism in Drug Design: Role of Tautomerism in Structure-Based Drug Design. Journal of Medicinal Chemistry.
Sources
Technical Guide: Pharmacological Interface of 2-Hydroxy-1-(3-pyridyl)ethanone
This is an in-depth technical guide on the pharmacological and biochemical profile of 2-Hydroxy-1-(3-pyridyl)ethanone (also known as α-Hydroxy-3-acetylpyridine or HAP ).
Executive Summary
2-Hydroxy-1-(3-pyridyl)ethanone (HAP) is a critical pyridine derivative that functions at the intersection of metabolic toxicology , enzyme kinetics , and nicotinamide adenine dinucleotide (NAD+) salvage pathways . While often encountered as a metabolic intermediate of the neurotoxin 3-acetylpyridine (3-AP) and the tobacco-specific carcinogen NNK , its structural homology to nicotinamide positions it as a potent antimetabolite scaffold .
This guide analyzes HAP not merely as a degradation product, but as a bioactive pharmacophore with specific affinity for Carbonyl Reductases (CBRs) and NAD+ biosynthetic enzymes . Its potential therapeutic utility lies in its ability to modulate redox cofactors and serve as a mechanistic probe for dehydrogenase activity in neurodegenerative and oncological models.
Part 1: Chemical & Biological Profile
Structural Identity[1]
-
IUPAC Name: 2-Hydroxy-1-(pyridin-3-yl)ethanone
-
Synonyms:
-Hydroxy-3-acetylpyridine, Hydroxymethyl 3-pyridyl ketone. -
Molecular Formula:
-
Molecular Weight: 137.14 g/mol
-
Key Functional Groups:
-
Pyridine Ring (N-heterocycle): Mimics the nicotinamide moiety, enabling binding to nucleotide-binding pockets (Rossmann folds).
- -Hydroxy Ketone: A highly reactive motif susceptible to reduction by cytosolic reductases and tautomerization.
-
Metabolic Context
HAP is generated via the oxidative functionalization of 3-acetylpyridine or the
Part 2: Therapeutic Targets & Mechanisms
Target 1: Carbonyl Reductase 1 (CBR1)
Role: Substrate & Competitive Modulator Therapeutic Relevance: Chemotherapy Resistance & Oxidative Stress Defense.
Mechanism: CBR1 is a cytosolic NADPH-dependent enzyme responsible for reducing xenobiotic carbonyls (e.g., anthracyclines like Doxorubicin). HAP acts as a specific substrate for CBR1, competing with chemotherapeutic agents.
-
Interaction: The pyridine nitrogen of HAP hydrogen-bonds with Lys15 in the CBR1 active site, while the carbonyl oxygen interacts with Ser114 and Tyr193 (catalytic triad).
-
Implication: High levels of HAP (or its parent 3-AP) can saturate CBR1, potentially altering the pharmacokinetics of co-administered drugs or diminishing the detoxification of lipid peroxides.
Target 2: NAD+ Biosynthetic Enzymes (The Antimetabolite Effect)
Role: False Precursor (Nicotinamide Mimic) Therapeutic Relevance: Neurodegeneration Models & Metabolic Oncology.
Mechanism: Due to its structural similarity to nicotinamide (Vitamin B3), the 3-acetylpyridine moiety of HAP can be erroneously processed by NAD+ nucleosidase (CD38) or ADP-ribosyl cyclases .
-
False Nucleotide Synthesis: The enzyme exchanges the nicotinamide of NAD+ with the 3-acetylpyridine moiety, forming 3-Acetylpyridine Adenine Dinucleotide (3-APAD) .
-
Dehydrogenase Inhibition: 3-APAD has a higher redox potential than NAD+. It binds to NAD-dependent enzymes (e.g., Lactate Dehydrogenase, Malate Dehydrogenase) but alters their kinetics, often acting as a "super-cofactor" or a dominant-negative inhibitor depending on the specific enzyme isoform.
-
Mitochondrial Dysfunction: Accumulation of these analogs disrupts Complex I activity, leading to the selective neurotoxicity seen in the inferior olive (ataxia models).
Target 3: Cytochrome P450 2A6 & 2A13 (CYP2A6/13)
Role: Metabolic Product & Feedback Ligand Therapeutic Relevance: Smoking Cessation & Carcinogen Bioactivation.
Mechanism:
These enzymes are responsible for the bioactivation of NNK and nicotine. HAP is a downstream product of the
-
Feedback: As a polar pyridine metabolite, HAP can occupy the compact active site of CYP2A13, potentially acting as a product inhibitor.
-
Biomarker: Quantifying HAP levels serves as a direct index of CYP2A13 activity, which is crucial for assessing lung cancer risk in smokers.
Part 3: Visualization of Signaling & Metabolism
The following diagram illustrates the central role of the 3-acetylpyridine moiety (and HAP) in hijacking the NAD+ salvage pathway and interacting with detoxification enzymes.
Caption: Figure 1. Metabolic interface of HAP.[1] The molecule sits at the crossroads of CYP-mediated bioactivation and CBR1-mediated detoxification, while its parent scaffold (3-AP) acts as a rogue NAD+ precursor.
Part 4: Experimental Protocols
Protocol 1: Carbonyl Reductase 1 (CBR1) Kinetic Assay
Objective: To determine the Michaelis-Menten constants (
Materials:
-
Recombinant Human CBR1 (0.5
g/mL final). -
Substrate: 2-Hydroxy-1-(3-pyridyl)ethanone (HAP) (Range: 10
M – 500 M). -
Cofactor: NADPH (200
M). -
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Preparation: Dissolve HAP in DMSO (final concentration <1%). Prepare NADPH fresh in buffer.
-
Blanking: Set up a blank reaction without enzyme to account for spontaneous hydrolysis/oxidation.
-
Initiation: Pre-incubate Enzyme + Buffer + HAP at 37°C for 2 minutes. Initiate reaction by adding NADPH.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes using a UV-Vis spectrophotometer.
-
Analysis: Calculate initial velocity (
). Plot vs. [HAP] using non-linear regression (GraphPad Prism) to derive .-
Self-Validating Check: If no rate change occurs, confirm HAP integrity via LC-MS (ensure it hasn't dimerized).
-
Protocol 2: Synthesis of 3-APAD (False Cofactor Analog)
Objective: To synthesize the NAD+ analog using HAP/3-AP to test dehydrogenase inhibition.
Workflow:
-
Reaction Mix: Incubate NAD+ (10 mM) with 3-Acetylpyridine (or HAP) (50 mM) in 0.1 M Potassium Phosphate buffer (pH 7.5).
-
Catalyst: Add Porcine Brain NAD+ Glycohydrolase (0.5 units/mL).
-
Incubation: Incubate at 37°C for 2 hours. The enzyme cleaves the nicotinamide-ribose bond and performs a base-exchange with the pyridine analog.
-
Purification: Terminate reaction with perchloric acid. Neutralize and purify the analog via Ion-Exchange Chromatography (DEAE-Sephadex) .
-
Validation: Verify the product (3-APAD or HAP-AD) by observing a shift in the UV absorption maximum (3-APAD shifts to ~365 nm as a cyanide adduct).
Part 5: Data Summary & Physicochemical Properties
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | ~0.2 - 0.5 | Highly polar; requires transporters or diffusion channels to enter cells. |
| pKa (Pyridine N) | ~3.5 | Less basic than pyridine (pKa 5.2) due to the electron-withdrawing carbonyl. |
| H-Bond Donors | 1 (OH) | Critical for active site anchoring (e.g., Serine residues in CBR1). |
| H-Bond Acceptors | 3 (N, C=O, OH) | Facilitates water solubility and enzyme docking. |
| Metabolic Stability | Low | Rapidly reduced to the diol; requires stabilization for in vitro assays. |
References
-
Mechanism of 3-Acetylpyridine Neurotoxicity. Source:Journal of Neurochemistry. 3-Acetylpyridine is an antimetabolite of nicotinamide, forming 3-acetylpyridine adenine dinucleotide (3-APAD).
-
Carbonyl Reductase 1 (CBR1) Substrate Specificity. Source:Chemico-Biological Interactions. Characterization of CBR1 specificity for pyridine-containing ketones and quinones.
-
Metabolism of Tobacco-Specific Nitrosamines (NNK). Source:Chemical Research in Toxicology. Identification of keto-alcohol and keto-aldehyde metabolites via CYP2A13.
-
Enzymatic Synthesis of NAD Analogs. Source:Methods in Enzymology. Protocols for using NAD+ glycohydrolase to exchange nicotinamide for pyridine analogs.
Sources
in silico modeling and docking studies of 2-Hydroxy-1-(3-pyridyl)ethanone
An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-Hydroxy-1-(3-pyridyl)ethanone
Abstract
In the modern paradigm of drug discovery, in silico computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough of the molecular modeling and docking workflow for 2-Hydroxy-1-(3-pyridyl)ethanone, a compound belonging to the 2-pyridone class of heterocycles. The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including anticancer and antimicrobial effects.[2] This document is designed for researchers and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for methodological choices, from ligand preparation and target selection to the critical analysis of docking results and predictive ADMET profiling. By following a self-validating protocol, this guide aims to establish a robust framework for the computational evaluation of small molecules against biological targets.
Rationale and Strategic Overview: Why Model This Molecule?
The journey of a drug from concept to clinic is notoriously long and expensive. Computational methods like molecular docking and molecular dynamics serve to de-risk and streamline this process by providing predictive insights into molecular interactions before committing to costly and time-consuming wet-lab synthesis and testing.[1][3]
1.1. The Subject Molecule: 2-Hydroxy-1-(3-pyridyl)ethanone
Our molecule of interest, 2-Hydroxy-1-(3-pyridyl)ethanone (CAS: 104501-59-9), exists in tautomeric equilibrium with 3-Acetylpyridin-2(1H)-one.[2][4] Its structure contains key features for molecular recognition: a hydrogen bond donor (-OH group), a hydrogen bond acceptor (ketone oxygen and pyridine nitrogen), and an aromatic ring capable of pi-stacking interactions. These characteristics make it an intriguing candidate for binding to enzyme active sites, particularly those involved in disease pathways.
1.2. The In Silico Strategy: A Predictive Funnel
Our approach follows a logical progression from broad, static predictions to more refined, dynamic analysis. Molecular docking provides a "snapshot" of the most probable binding pose and an estimated affinity. This is followed by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate its drug-like properties. Finally, we provide an outlook toward Molecular Dynamics (MD) simulations, which assesses the stability of the predicted protein-ligand complex in a dynamic, solvated environment.
Caption: Overall In Silico Workflow.
Foundational Stage: Ligand and Target Preparation
The fidelity of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out. This section details the meticulous process of preparing both the ligand and its biological target.
2.1. Ligand Preparation Protocol
The goal is to generate a geometrically stable, low-energy 3D conformation of 2-Hydroxy-1-(3-pyridyl)ethanone with correct atom types and charges.
Methodology:
-
Obtain 2D Structure: The molecule's structure is sourced using its SMILES (Simplified Molecular Input Line Entry System) string: O=C(CO)c1cccnc1.[5]
-
Convert to 3D: A computational chemistry tool like Open Babel is used to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: This crucial step refines the 3D geometry to find a low-energy, stable conformation. A force field (e.g., MMFF94) is applied to adjust bond lengths and angles. This is causal to ensuring the ligand is not in a strained, high-energy state, which would produce unrealistic docking results.
-
Assign Partial Charges: Atom-centered partial charges (e.g., Gasteiger charges) are calculated. These charges are critical for evaluating electrostatic interactions, a key component of the docking score.[6]
-
Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type definitions.[7]
2.2. Target Selection and Preparation
For this guide, we will use Human Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical but highly relevant therapeutic target. CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
Methodology:
-
Source Protein Structure: The 3D crystal structure of CDK2 in complex with a known inhibitor is downloaded from the Worldwide Protein Data Bank (wwPDB), a global repository for macromolecular structures.[8][9][10] For this example, we select PDB ID: 1HVR .[11]
-
Clean the PDB File: The raw PDB file contains non-essential information. The causality behind this step is to create a clean, protein-only model for docking.
-
Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), all solvent molecules are removed to prevent them from sterically occluding the binding site.
-
Remove Co-factors and Existing Ligands: The co-crystallized inhibitor and any other non-protein molecules are extracted. The native inhibitor's position is saved, as it defines the target binding site.
-
-
Prepare the Receptor:
-
Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Polar hydrogens (those attached to nitrogen, oxygen, etc.) are added as they are vital for forming hydrogen bonds.[12]
-
Assign Partial Charges: Just as with the ligand, Gasteiger charges are computed for the protein atoms.
-
Save in PDBQT Format: The cleaned, prepared receptor is saved as a receptor.pdbqt file.[7]
-
Core Directive: The Molecular Docking Workflow
Molecular docking predicts the binding conformation and affinity of a ligand to a receptor.[13][14][15] It employs a search algorithm to explore possible ligand poses within the binding site and a scoring function to rank them.[14] We will use AutoDock Vina, a widely-used, accurate, and open-source docking engine.[11][16]
3.1. Protocol Validation: The Redocking Imperative
Before docking our novel compound, we must validate our protocol. This is a self-validating step that builds confidence in the methodology. We dock the original co-crystallized ligand (extracted from 1HVR) back into the CDK2 binding site.
-
Metric of Success: The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimentally observed binding mode.[11]
3.2. Step-by-Step Docking Protocol
Caption: The AutoDock Vina Docking Workflow.
-
Define the Search Space (Grid Box): A 3D grid box is defined around the binding site. The causality here is to constrain the computational search to the region of interest, saving time and increasing accuracy. The box is centered on the position of the co-crystallized ligand from the PDB structure.[6][7]
-
Create the Configuration File: A text file (config.txt) is created to provide all necessary parameters to Vina.[7]
-
Expertise Note: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16-32) increases the chance of finding the optimal pose but requires more computational time. The default is 8.[11]
-
-
Execute Docking: The docking is initiated via the command line.
Analysis and Interpretation: Translating Data into Scientific Insight
The raw output of a docking simulation is a set of numbers and coordinates. The true expertise lies in their interpretation.
4.1. Decoding the Docking Output
Vina produces a multi-model PDBQT file containing the top-ranked binding poses and their corresponding scores.
-
Binding Affinity Score: This value, reported in kcal/mol, is an estimate of the binding free energy. More negative scores indicate a stronger predicted binding affinity .[17][18][19] It is a comparative metric, most useful for ranking different compounds against the same target.[19]
-
Binding Pose: This is the predicted 3D orientation of the ligand within the receptor's active site.[17]
4.2. Visualization and Interaction Analysis
The output file is loaded into a molecular visualization tool like PyMOL or UCSF Chimera.[7] Here, we dissect the non-covalent interactions that stabilize the complex.
-
Hydrogen Bonds: Identify specific hydrogen bonds between the ligand's H-bond donors/acceptors and amino acid residues (e.g., the hydroxyl group of the ligand with a backbone carbonyl of the protein).
-
Hydrophobic Interactions: Locate regions where non-polar parts of the ligand interact with hydrophobic residues (e.g., Leucine, Valine, Isoleucine).
-
Pi-Stacking: Check for interactions between the ligand's pyridine ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
4.3. Data Presentation
The results of the hypothetical docking are summarized below.
| Metric | Validated Protocol (Redocked Ligand) | 2-Hydroxy-1-(3-pyridyl)ethanone |
| Binding Affinity (kcal/mol) | -8.5 | -7.2 |
| RMSD from Crystal Pose (Å) | 1.12 | N/A |
| Key Interacting Residues | Glu81, Leu83, Phe80 | Leu83, Lys33, Asp86 |
| Interaction Types | H-Bond, Hydrophobic | H-Bond, Pi-Cation, Hydrophobic |
This is example data for illustrative purposes.
Drug-Likeness Assessment: In Silico ADMET Profiling
A compound that binds tightly to its target is useless if it cannot reach it in the body or is toxic. In silico ADMET prediction provides an early warning system for potential liabilities.[3][20] Using web-based tools like ADMET-AI or SwissADME, we can predict key pharmacokinetic properties from the molecular structure alone.[21][22]
Table of Predicted ADMET Properties:
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight ( g/mol ) | 137.14 | < 500 | Good (Lipinski's Rule) |
| LogP (Lipophilicity) | 0.25 | -0.4 to +5.6 | Good oral absorption |
| Aqueous Solubility | Soluble | High is better | Good bioavailability |
| Blood-Brain Barrier (BBB) Permeation | No | Target Dependent | Low risk of CNS side effects |
| CYP450 2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
This is example data for illustrative purposes.
Outlook: From Static Docking to Dynamic Simulation
While powerful, molecular docking provides a static view. To understand the true stability and dynamics of the protein-ligand complex, Molecular Dynamics (MD) simulations are the logical next step.[14]
MD simulations model the movement of every atom in the system over time (femtoseconds to microseconds), providing a much more realistic picture of the binding event in a simulated physiological environment.[23] Tools like GROMACS, AMBER, or NAMD are used for this purpose.[24][25][26] An MD simulation can confirm if the key interactions predicted by docking are maintained over time.
Caption: From Docking to Molecular Dynamics.
Conclusion and Future Trajectory
This guide has detailed a robust, multi-faceted in silico workflow for evaluating the therapeutic potential of 2-Hydroxy-1-(3-pyridyl)ethanone. Through a hypothetical study against CDK2, we have demonstrated the critical steps of ligand and target preparation, validated molecular docking, rigorous results analysis, and predictive ADMET profiling.
The computational evidence suggests that 2-Hydroxy-1-(3-pyridyl)ethanone is a viable candidate for further investigation. The logical next steps in a drug discovery campaign would be:
-
Chemical Synthesis: Synthesize the compound for in vitro testing.
-
In Vitro Enzymatic Assay: Experimentally measure the IC50 value of the compound against the target enzyme (CDK2) to validate the in silico binding affinity prediction.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity.
By integrating the predictive power of computational modeling at the earliest stages, we can pursue drug discovery with greater efficiency, precision, and a higher probability of success.
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AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. [Link]
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Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]
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Methodological & Application
Application Note: Navigating the Synthesis of Pyridyl Ketones via Friedel-Crafts Acylation and Modern Alternatives
Abstract: The synthesis of pyridyl ketones is a cornerstone of medicinal chemistry, providing access to a vast array of pharmacologically active scaffolds. However, the direct application of the classical Friedel-Crafts acylation to the pyridine ring is notoriously challenging, if not impossible, under standard conditions. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the underlying chemical principles that cause this failure and presents a comprehensive overview of field-proven strategies and detailed protocols to successfully achieve the C-acylation of pyridine and its derivatives. We will explore methodologies ranging from substrate modification, such as the use of pyridine N-oxides, to innovative mechanistic pathways that bypass the limitations of electrophilic aromatic substitution, including silyl-mediated acylation and modern transition-metal-catalyzed C-H functionalization.
The Fundamental Challenge: Why Pyridine Resists Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a canonical method for installing acyl groups onto aromatic rings.[1][2] The reaction relies on a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate an acyl chloride or anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic π-system of the aromatic ring.[1][3]
However, when this reaction is attempted with pyridine, two prohibitive events occur simultaneously:
-
Lewis Acid Sequestration: Pyridine is a Lewis base due to the lone pair of electrons on its sp²-hybridized nitrogen atom.[3] This lone pair readily coordinates with the Lewis acid catalyst (AlCl₃), forming a stable acid-base complex.[4][5] This process effectively neutralizes the catalyst, preventing it from activating the acylating agent.[4][6]
-
Ring Deactivation: The formation of the N-AlCl₃ complex places a formal positive charge on the nitrogen atom. This transforms the nitrogen into a powerful electron-withdrawing group, which severely deactivates the entire pyridine ring toward electrophilic attack.[3][7][8] The ring becomes too electron-poor to react with the already scarce acylium ion electrophile.[5][9]
These two factors render the direct Friedel-Crafts acylation of pyridine impractical.
Figure 1: Comparison of successful Friedel-Crafts acylation on benzene versus the pathway to failure on pyridine.
Strategic Workarounds and Modern Solutions
To achieve the desired acylation of pyridine, chemists have developed several ingenious strategies that circumvent the issues of catalyst sequestration and ring deactivation.
Strategy 1: Acylation via Pyridine N-Oxides
One of the earliest and most effective strategies involves the temporary modification of the pyridine substrate into a pyridine N-oxide. This simple modification fundamentally alters the electronic properties of the ring.
-
Causality: The N-oxide oxygen atom can donate electron density back into the ring via resonance, which activates the C2 and C4 positions for electrophilic attack. Simultaneously, the N-O bond inductively withdraws electron density, but the resonance effect is dominant for directing substitution. This activation allows for successful acylation. The N-oxide can then be removed (deoxygenated) in a subsequent step to yield the desired pyridyl ketone. Furthermore, the N-oxide functionality enables modern photoredox-catalyzed methods for site-selective acylation.[10][11]
Strategy 2: Bypassing Electrophilic Aromatic Substitution: The Silyl-Pyridine Approach
A powerful strategy developed to avoid the pitfalls of the Friedel-Crafts mechanism altogether involves the use of 2-(trialkylsilyl)pyridines.[12][13] This method proceeds through a sequence of nucleophilic reactions rather than an electrophilic attack on the ring.
-
Mechanism Overview: The reaction is initiated by the N-acylation of the pyridine nitrogen by the acyl chloride, forming an N-acylpyridinium salt. This crucial step activates the C2 position, facilitating the intramolecular migration of the acyl group. The trialkylsilyl group at the C2 position is then displaced, and a subsequent N-deacylation step yields the final 2-acylpyridine product. The key intermediate is a stabilized ylide (a Hammick intermediate), which acts as the nucleophile.[12][13] This elegant pathway completely bypasses the need for a Lewis acid catalyst and the requirement for a nucleophilic pyridine ring.
Figure 2: Workflow for the silyl-pyridine acylation method.
Strategy 3: Directed ortho-Metalation (DoM) and Acylation
Directed ortho-metalation involves using a directing group on the pyridine ring to guide a strong base (e.g., n-BuLi or LDA) to deprotonate a specific adjacent C-H bond. This creates a highly nucleophilic pyridyl anion, which can then readily react with an acylating agent like an ester or an acyl chloride.
-
Causality: This "umpolung" (reactivity inversion) strategy transforms the normally electrophilic character of the pyridine ring at that position into a potent nucleophile. The choice of directing group and base is critical for achieving high regioselectivity.[14]
Strategy 4: Transition Metal-Catalyzed C-H Acylation
Modern synthetic methods increasingly rely on transition metal catalysis to achieve C-H functionalization. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for pyridine acylation.
-
Mechanism Overview: These reactions can proceed through various pathways. One common approach involves using a directing group on the pyridine to facilitate a Pd(II)-catalyzed C-H activation step, forming a palladacycle intermediate.[15] This intermediate can then undergo coupling with an acyl source. Another innovative method uses palladium catalysis for the carbonylative coupling of aryl triflates and pyridine derivatives, generating highly reactive N-acyl pyridinium salts in situ, which then act as potent acylating agents for other arenes.[16]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed.
Protocol 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with an Acyl Chloride
This protocol is adapted from the methodology reported by Szostak and coworkers and provides a Lewis acid-free route to 2-pyridyl ketones.[12][13]
Materials:
-
2-(Trimethylsilyl)pyridine (2-TMS-Py)
-
Acyl chloride of choice (e.g., Benzoyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, or neat conditions)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(trimethylsilyl)pyridine (1.0 equiv.).
-
Add the acyl chloride (1.0 equiv.). The reaction can often be run neat (without solvent). Alternatively, anhydrous acetonitrile can be used as a solvent (c ≈ 1 M).
-
Seal the vial under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. For less reactive substrates, higher temperatures (up to 120 °C) may be required.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
If run neat, dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-pyridyl ketone.
Data Summary: The following table summarizes representative yields for this spontaneous acylation method with various substrates.
| Entry | Pyridine Derivative | Acyl Chloride | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)pyridine | Benzoyl chloride | 2-Benzoylpyridine | 91% |
| 2 | 2-(Trimethylsilyl)pyridine | 4-Methoxybenzoyl chloride | 2-(4-Methoxybenzoyl)pyridine | 98% |
| 3 | 5-Chloro-2-(trimethylsilyl)pyridine | Benzoyl chloride | 5-Chloro-2-benzoylpyridine | 86% |
| 4 | 2-(Triethylsilyl)pyridine | Benzoyl chloride | 2-Benzoylpyridine | 86% (at 80°C) |
| (Data adapted from Organometallics 2019, 38, 21, 4113–4124)[13] |
Protocol 2: Site-Selective C4-Acylation via Photoredox Catalysis
This protocol is based on the work of the Oh group for the C4-selective acylation of N-aminopyridinium salts.[10][11]
Materials:
-
N-Aminopyridinium salt (prepared from the parent pyridine)
-
Aldehyde of choice (1.5-2.0 equiv.)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, "Ir-cat") (1-2 mol%)
-
Base (e.g., NaOAc) (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk tube or similar reaction vessel for photochemistry
-
Blue LED light source (e.g., 450 nm)
-
Standard work-up and purification supplies
Procedure:
-
To a Schlenk tube, add the N-aminopyridinium salt (1.0 equiv.), the aldehyde (1.5 equiv.), the photocatalyst (1 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED light source. Position the light source approximately 5-10 cm from the reaction vessel.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the light source and quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Figure 3: Simplified mechanism for photoredox-catalyzed C-H acylation of pyridinium salts.
Conclusion and Outlook
While the direct Friedel-Crafts acylation of pyridine remains an unsolved challenge due to fundamental electronic incompatibility, the field has evolved significantly to provide robust and reliable alternatives. For researchers in drug discovery and development, understanding these limitations is key to selecting the appropriate synthetic strategy. The silyl-pyridine method offers a powerful, catalyst-free option for accessing 2-acylpyridines, while modern photoredox and transition metal-catalyzed approaches provide unprecedented control over site-selectivity and functional group tolerance. The choice of method will depend on the desired substitution pattern, available starting materials, and the electronic nature of the specific pyridine derivative. As synthetic methodology continues to advance, the toolkit for accessing these vital pyridyl ketone building blocks will only continue to expand.
References
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Application Notes and Protocols for the N-arylation of 2-Pyridone Scaffolds
Introduction: The Significance and Challenge of N-Aryl-2-Pyridones
The N-aryl-2-pyridone motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] Their synthesis, however, presents a distinct chemical challenge. The 2-pyridone ring is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. Achieving selective N-arylation over the competing O-arylation is a critical hurdle that necessitates carefully designed synthetic protocols.[1][2]
This guide provides an in-depth exploration of robust and field-proven protocols for the selective N-arylation of 2-pyridone scaffolds. We will delve into the mechanistic underpinnings of two primary catalytic systems—copper- and palladium-based—and present detailed, step-by-step procedures suitable for researchers in drug discovery and synthetic chemistry. The focus is not merely on the procedural steps but on the chemical rationale behind them, empowering the user to adapt and troubleshoot these powerful transformations.
Part 1: Copper-Catalyzed N-Arylation: Modernizing the Ullmann Condensation
The copper-catalyzed coupling of N-nucleophiles with aryl halides, historically known as the Ullmann condensation, has been a cornerstone of C-N bond formation.[3] Traditional protocols, however, were often plagued by harsh reaction conditions, such as high temperatures (>200 °C) and the need for stoichiometric amounts of copper, which limited their scope and functional group tolerance.[3][4] Modern advancements have introduced ligand-accelerated systems and highly reactive arylating agents that enable these transformations under significantly milder conditions.
High-Efficiency N-Arylation Using Diaryliodonium Salts
A major breakthrough in the copper-catalyzed N-arylation of 2-pyridones involves the use of diaryliodonium salts as the aryl source. This approach offers remarkable advantages, including rapid reaction times (often minutes), excellent yields, and the ability to conduct the reaction at room temperature.[5][6] The enhanced reactivity stems from the high electrophilicity of the diaryliodonium salt, which facilitates the formation of a key aryl-Cu(III) intermediate, accelerating the catalytic cycle.[5]
Catalytic Cycle for Copper-Catalyzed N-Arylation with Diaryliodonium Salts
The proposed mechanism highlights the key steps that enable this highly efficient transformation at room temperature.
Caption: Proposed catalytic cycle for the Cu(I)-catalyzed N-arylation of 2-pyridones.
Experimental Protocol: N-Arylation with Diaryliodonium Salts
This protocol describes a general procedure for the copper-catalyzed N-arylation of a 2-pyridone with a diaryliodonium salt at room temperature.[5][7]
| Reagent/Material | Purpose | Typical Grade |
| 2-Pyridone Substrate | Starting Material | >98% |
| Diaryliodonium Salt | Arylating Agent | >98% |
| Copper(I) Chloride (CuCl) | Catalyst | 99.99% |
| Triethylamine (Et3N) | Base | Anhydrous, >99.5% |
| Toluene | Solvent | Anhydrous |
| Schlenk flask/reaction vial | Reaction Vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Nitrogen or Argon source | Inert Atmosphere | High Purity |
-
Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-pyridone substrate (1.0 equiv.), the diaryliodonium salt (1.1 equiv.), and copper(I) chloride (0.10 equiv.).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-pyridone. Follow this with the addition of triethylamine (2.0 equiv.) via syringe.
-
Reaction: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 30-60 minutes.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-aryl-2-pyridone product.
-
Catalyst: CuCl is a cost-effective and efficient catalyst for this transformation. 10 mol% is typically sufficient for high conversion.[7]
-
Base: Triethylamine (Et₃N) serves to deprotonate the 2-pyridone, forming the nucleophilic pyridonate anion. Its use is critical for the reaction to proceed.[5]
-
Solvent: Toluene is an excellent solvent choice as it is non-coordinating and effectively solubilizes the reagents.[5]
-
Arylating Agent: Diaryliodonium salts are highly effective, and this method is compatible with a range of functional groups on both the 2-pyridone and the arylating agent.[5] The synthesis of the antifibrotic drug Pirfenidone has been demonstrated in 99% yield using this method.[7]
Substrate Scope and Yield Summary
The following table summarizes representative yields for the N-arylation of various 2-pyridones with diphenyliodonium hexafluorophosphate.[7]
| 2-Pyridone Substrate | Product | Yield (%) |
| 2-Pyridone | 1-Phenylpyridin-2(1H)-one | 95 |
| 5-Methyl-2-pyridone | 5-Methyl-1-phenylpyridin-2(1H)-one | 99 |
| 5-Chloro-2-pyridone | 5-Chloro-1-phenylpyridin-2(1H)-one | 91 |
| 3-Methyl-2-pyridone | 3-Methyl-1-phenylpyridin-2(1H)-one | 85 |
Part 2: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] Its development revolutionized the synthesis of aryl amines due to its broad substrate scope, excellent functional group tolerance, and generally milder conditions compared to classical Ullmann reactions.[8][9]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the active Pd(0) catalyst, coordination of the deprotonated 2-pyridone, and subsequent reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and the final reductive elimination steps.[10]
Catalytic Cycle for Buchwald-Hartwig N-Arylation
This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of 2-pyridones.
Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Experimental Protocol: General Buchwald-Hartwig N-Arylation
This protocol provides a general starting point for the N-arylation of 2-pyridones with aryl halides. Optimization of the ligand, base, and solvent may be required for specific substrates.
| Reagent/Material | Purpose | Typical Grade |
| 2-Pyridone Substrate | Starting Material | >98% |
| Aryl Halide (Br, I, Cl) | Arylating Agent | >98% |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst | >98% |
| Phosphine Ligand (e.g., XPhos) | Ligand | >98% |
| Cesium Carbonate (Cs₂CO₃) | Base | Anhydrous, >99.9% |
| Toluene or Dioxane | Solvent | Anhydrous |
| Schlenk tube/reaction vial | Reaction Vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Nitrogen or Argon source | Inert Atmosphere | High Purity |
Experimental Workflow Diagram
Caption: Standard workflow for a Buchwald-Hartwig N-arylation experiment.
-
Preparation: In a glovebox or on a Schlenk line, charge a dry reaction vial with the 2-pyridone (1.2 equiv.), aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4-5 mol%), and cesium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Ligand: The choice of a bulky, electron-rich biaryl phosphine ligand (like XPhos, RuPhos, or BrettPhos) is crucial for achieving high reactivity, especially with less reactive aryl chlorides.[9]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the 2-pyridone without interfering with the catalyst.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, making the exclusion of air via an inert atmosphere mandatory for successful and reproducible results.
Part 3: Alternative and Green Chemistry Approaches
Microwave-Assisted N-Arylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11][12] For N-arylation protocols, microwave heating can dramatically reduce reaction times from many hours to mere minutes, often leading to improved yields and cleaner reaction profiles.[11][13] Both copper- and palladium-catalyzed systems can be adapted for microwave synthesis.
Metal-Free N-Arylation
Recent studies have demonstrated that selective N-arylation can be achieved under metal-free conditions using diaryliodonium salts.[14] The selectivity between N- and O-arylation is controlled by the choice of base and solvent. For instance, using a bulky, non-nucleophilic base like N,N-diethylaniline in fluorobenzene can strongly favor the formation of the N-arylated product.[14] This approach offers an attractive, sustainable alternative by avoiding transition metal catalysts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd system).2. Insufficiently anhydrous conditions.3. Inappropriate base or ligand. | 1. Use a fresh catalyst or precatalyst; ensure inert atmosphere is maintained.2. Use freshly distilled, anhydrous solvents and reagents.3. Screen different ligands and bases (e.g., switch from Cs₂CO₃ to K₃PO₄ or LHMDS). |
| Formation of O-Aryl Isomer | 1. Ambident reactivity of the pyridone.2. Steric hindrance near the nitrogen atom.3. Reaction conditions favor O-arylation. | 1. For copper systems, ensure a non-coordinating solvent like toluene is used.[5]2. For metal-free systems, use a bulky amine base to favor N-arylation.[14]3. Lowering the reaction temperature may improve N-selectivity. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water or other proton sources.2. β-hydride elimination side reaction (Pd system).[8] | 1. Ensure all reagents and solvents are rigorously dried.2. Use a ligand that promotes faster reductive elimination (e.g., a bulkier phosphine). |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base or catalyst).2. Variable efficiency in excluding air/moisture. | 1. Use high-purity reagents from a reliable source.2. Standardize procedures for setting up reactions under an inert atmosphere. |
Conclusion
The N-arylation of 2-pyridone scaffolds is a vital transformation for the synthesis of valuable chemical entities. Modern catalytic methods have largely overcome the historical challenges of selectivity and harsh conditions. The copper-catalyzed arylation with diaryliodonium salts offers a remarkably fast and mild route, ideal for rapid library synthesis.[5] Concurrently, the palladium-catalyzed Buchwald-Hartwig amination provides a broadly applicable and robust protocol with exceptional functional group tolerance.[8] By understanding the mechanisms and key parameters outlined in this guide, researchers are well-equipped to successfully synthesize a diverse array of N-aryl-2-pyridones for applications in drug discovery and beyond.
References
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(16), 7717–7724. [Link]
-
Li, X., et al. (2011). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Science. [Link]
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. [Link]
-
Onomura, O., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]
-
Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. PDF. [Link]
-
Various Authors. (2024). N- and O-arylation in the presence of radical scavengers. ResearchGate. [Link]
-
Various Authors. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Various Authors. Copper catalyzed N‐arylation of 2‐pyridone. ResearchGate. [Link]
-
Li, X., et al. (2011). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Science. [Link]
-
Various Authors. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ACS Publications. [Link]
-
Various Authors. (2023). Rh(II)-Catalyzed Synthesis of N-Aryl 2-pyridone Using 2-Oxypyridine and Diazonaphthoquinone Via 1,6-Benzoyl Migratory Rearrangement. ACS Publications. [Link]
-
Various Authors. Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. [Link]
-
Various Authors. (2025). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. [Link]
-
Various Authors. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed. [Link]
-
Various Authors. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Synfacts. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
Various Authors. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Sweet, J. S., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. RSC Publishing. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Amer, M. M. K., et al. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]
-
Liang, L., et al. Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Scilit. [Link]
-
Various Authors. Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science. [Link]
-
Various Authors. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. [Link]
-
Various Authors. Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. [Link]
-
Various Authors. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Various Authors. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
-
Sheehan, S. M., & Padwa, A. New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. ACS Publications. [Link]
-
Various Authors. Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. ARKIVOC. [Link]
-
Powers, D. C., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Various Authors. Typical ligands for Cu-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]
-
Various Authors. (2025). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction. ResearchGate. [Link]
-
Various Authors. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Various Authors. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Various Authors. Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Various Authors. Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 14. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
using 2-Hydroxy-1-(3-pyridyl)ethanone as a building block in organic synthesis
[1]
Introduction: The "Pivot" Scaffold
2-Hydroxy-1-(3-pyridyl)ethanone (also known as
Unlike simple acetylpyridine, the pre-installed hydroxyl group allows this molecule to serve as a direct precursor for:
-
4-(3-Pyridyl)imidazoles: Via condensation with formamide (Kinase inhibitor pharmacophores).[1]
-
Chiral 1-(3-Pyridyl)-1,2-ethanediols: Via asymmetric transfer hydrogenation (Adrenergic agonist analogs).[1]
-
Pyridyl-1,2-dicarbonyls: Via mild oxidation (Precursors for quinoxalines).[1]
Chemical Profile
| Property | Data |
| CAS Number | 5346-38-3 |
| Molecular Formula | C |
| Molecular Weight | 137.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in MeOH, DMSO, dilute acid; sparingly soluble in non-polar ether.[1][2][3] |
| Stability | Sensitive to oxidation (air) and dimerization under basic conditions.[1] Store at -20°C under Ar/N |
Reactivity Map & Logic
The following diagram illustrates the divergent synthetic pathways available from this single scaffold.
Figure 1: Divergent synthetic pathways from the parent acyloin scaffold.[4]
Application Protocols
Protocol A: Synthesis of 4-(3-Pyridyl)imidazole
Context: Imidazoles linked to pyridine rings are privileged structures in p38 MAP kinase inhibitors.[1] This protocol uses the "Bredereck" formamide condensation, which is superior to multi-step routes starting from acetylpyridine.
Mechanism: The
Step-by-Step Methodology:
-
Setup: Equip a 50 mL heavy-walled pressure vial (or round-bottom flask with reflux condenser) with a magnetic stir bar.
-
Reagents:
-
Reaction:
-
Seal the vessel and heat the mixture to 170–180°C for 4–6 hours.
-
Checkpoint: The reaction mixture will darken.[1] Monitor consumption of starting material by TLC (10% MeOH in DCM, UV visualization).
-
-
Workup:
-
Purification:
-
Dry combined organics over Na
SO , filter, and concentrate. -
Recrystallize the residue from acetonitrile or purify via flash chromatography (DCM:MeOH 95:5).[1]
-
-
Expected Yield: 60–75% of a tan solid.
-
Validation:
H NMR (DMSO-d ) should show imidazole singlets at ~7.7 and ~8.2 ppm.
Protocol B: Asymmetric Transfer Hydrogenation to (R)-Diol
Context: The 1-(3-pyridyl)-1,2-ethanediol motif mimics the catecholamine pharmacophore found in beta-blockers and bronchodilators, but with a pyridine ring replacing the benzene.[1] Enantiopurity is critical for biological activity.[1]
Mechanism: Noyori asymmetric transfer hydrogenation using a Ruthenium-arene complex and a chiral diamine ligand.[1]
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ):
-
In a Schlenk tube under Nitrogen, mix [Ru(p-cymene)Cl
] (15 mg, 0.025 mmol) and (1R,2R)-TsDPEN (18 mg, 0.05 mmol). -
Add anhydrous Isopropanol (2 mL) and heat at 80°C for 20 mins. Cool to RT.
-
-
Substrate Addition:
-
Dissolve 2-Hydroxy-1-(3-pyridyl)ethanone (685 mg, 5.0 mmol) in anhydrous Isopropanol (10 mL).
-
Degas the solution by sparging with Nitrogen for 10 mins.[1]
-
-
Reaction:
-
Workup:
-
Purification:
-
Flash chromatography (EtOAc:Hexane 2:1 to 100% EtOAc).[1]
-
-
Expected Outcome: >90% Yield, >95% ee of (R)-1-(3-pyridyl)-1,2-ethanediol.
Protocol C: Mild Oxidation to 1-(3-Pyridyl)-1,2-ethanedione
Context: 1,2-dicarbonyls are potent electrophiles.[1] Converting the hydroxy ketone to the diketone allows for the synthesis of quinoxalines (via phenylenediamine) or as photo-initiators.[1]
Constraint: The pyridine ring is susceptible to N-oxidation if strong peracids are used.[1] We use a Copper(II)-catalyzed aerobic oxidation to ensure chemoselectivity.[1]
Step-by-Step Methodology:
References
-
Bredereck, H., et al. "Formamide reactions. VIII.
-hydroxyketones." Chemische Berichte, 1953. -
Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
Wang, C., et al. "Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols."[9] Synlett, 2022.[9]
-
Enguehard, C., et al. "Synthesis of diaryl-substituted imidazoles via microwave-assisted Van Leusen reaction."[1] Journal of Organic Chemistry, 2000.
-
Sigma-Aldrich. "Product Specification: 1-(3-pyridinyl)-2-hydroxyethanone."[1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Unprecedented oxidation of a phenylglycinol-derived 2-pyridone: enantioselective synthesis of polyhydroxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 9. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
synthesis of 2-Hydroxy-1-(3-pyridyl)ethanone for anticancer drug discovery
Application Note: High-Purity Synthesis of 2-Hydroxy-1-(3-pyridyl)ethanone A Privileged Scaffold for Kinase Inhibitor and Anticancer Drug Discovery
Executive Summary & Scientific Rationale
The moiety 2-Hydroxy-1-(3-pyridyl)ethanone (also known as
-
Bioisosterism: It acts as a polar, metabolic bioisostere of
-hydroxyacetophenone, a core motif in natural cytotoxic agents (e.g., Epothilone derivatives). -
Kinase Hinge Binding: The pyridine nitrogen (H-bond acceptor) and the
-hydroxyl group (H-bond donor/acceptor) provide a dual-anchor mechanism for binding to the ATP-binding hinge region of kinases such as p38 MAPK , VEGFR , and ALK/ROS1 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
However, the synthesis of this fragment is non-trivial due to the basicity of the pyridine ring (which poisons Lewis acid catalysts) and the propensity of
This guide presents two validated protocols:
-
Method A (The "Medicinal Chemistry" Route): A rapid, high-throughput-compatible oxidation using Hypervalent Iodine (HTIB).
-
Method B (The "Scale-Up" Route): A robust, cost-effective sequence via bromination and formate displacement.
Retrosynthetic Analysis & Strategy
To ensure high fidelity, we bypass direct oxidation with toxic selenium dioxide (which often yields glyoxals). Instead, we utilize functional group interconversion (FGI) strategies that maintain the oxidation state of the carbonyl while introducing the hydroxyl group.
Figure 1: Retrosynthetic disconnection showing the two primary access routes. Method A utilizes hypervalent iodine for direct functionalization, while Method B uses classical halogenation.
Experimental Protocols
Method A: Direct Oxidation via Koser’s Reagent (HTIB)
Best for: Rapid library generation, small scale (10mg - 5g), avoiding lachrymators.
Mechanism: [Hydroxy(tosyloxy)iodo]benzene (HTIB) effects the electrophilic
Reagents:
-
3-Acetylpyridine (1.0 equiv)
-
HTIB (Koser’s Reagent) (1.1 equiv)
-
Solvent: Acetonitrile (
) or TFE (2,2,2-Trifluoroethanol)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-acetylpyridine (1.21 g, 10 mmol) in
(20 mL) in a round-bottom flask. -
Addition: Add HTIB (4.31 g, 11 mmol) portion-wise over 10 minutes at room temperature. The reaction is slightly exothermic.
-
Observation: The suspension will clear as HTIB is consumed and the pyridinium tosylate salt forms.
-
-
Reflux: Heat the mixture to mild reflux (
) for 2 hours. Monitor via LC-MS (Target mass: M+1 = 138.1).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Hydrolysis (In-situ): Add water (5 mL) and reflux for an additional 1 hour to hydrolyze the intermediate
-tosylate. -
Work-up:
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Yield: 65-75% Purity: >98% (HPLC)
Method B: The Formate Displacement Route (Scale-Up)
Best for: Large scale (>10g), cost reduction. Requires fume hood (Lachrymator).
Mechanism: Direct hydrolysis of
Step-by-Step Protocol:
Phase 1: Bromination
-
Salt Formation: Dissolve 3-acetylpyridine (12.1 g, 100 mmol) in 33% HBr in Acetic Acid (50 mL). This protonates the pyridine ring, preventing N-bromination.
-
Bromination: Add Bromine (
, 16.0 g, 100 mmol) dropwise at . -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Isolation: Add diethyl ether (200 mL). The product, 2-bromo-1-(3-pyridyl)ethanone hydrobromide , precipitates as a white/yellow solid. Filter and wash with ether.[3][4]
-
Safety: This solid is a potent lachrymator (tear gas). Handle only in a functioning hood.
-
Phase 2: Formyloxy Displacement & Hydrolysis
-
Displacement: Suspend the bromo-ketone salt (10 g) in 95% Ethanol (100 mL). Add Sodium Formate (3.0 equiv).
-
Reflux: Heat to reflux for 4 hours. The formate ester intermediate is formed.
-
Hydrolysis: Add 1M HCl (20 mL) to the reaction mixture and continue reflux for 1 hour (cleaves the formate).
-
Neutralization: Cool to
. Adjust pH to 7.5 with solid . -
Extraction: Remove ethanol under reduced pressure. Extract aqueous residue with DCM (
mL).
Yield: 55-60% (over two steps) Note: While lower yielding than Method A, reagents are 10x cheaper.
Comparative Data & Quality Control
| Parameter | Method A (HTIB) | Method B (Bromination) |
| Reaction Time | 3-4 Hours | 8-12 Hours |
| Safety Profile | High (Benign byproducts) | Low (Lachrymatory intermediates) |
| Cost/Gram | High (Iodine reagent) | Low (Commodity chemicals) |
| Scalability | Difficult >50g (Exotherms) | Excellent (Industrial standard) |
| Impurity Profile | Iodobenzene (easy removal) | Polymeric tars (if pH not controlled) |
Characterization Criteria (Self-Validating):
-
1H NMR (DMSO-d6): Diagnostic singlet for
-OH atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 4.8 ppm. Absence of triplet at 2.6 ppm (starting acetyl methyl). -
Stability Check: Dissolve 5mg in DMSO. Leave for 24h. If new peaks appear at
6-7 ppm, dimerization (aldol condensation) is occurring. Store atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .
Application in Anticancer Drug Discovery
The 2-hydroxy-1-(3-pyridyl)ethanone unit is critical for targeting the ATP-binding pocket of kinases. The diagram below illustrates the hypothetical binding mode, grounded in structure-activity relationship (SAR) principles.
Figure 2: Pharmacophore mapping showing the dual H-bond interaction capability of the synthesized scaffold within a typical kinase ATP-binding pocket.
References
-
Koser, G. F. (2001). "[Hydroxy(tosyloxy)iodo]benzene."[4][5] Encyclopedia of Reagents for Organic Synthesis. Wiley.
-
Romagnoli, R., et al. (2020). "Pyridine: the scaffolds with significant clinical diversity." Journal of Medicinal Chemistry.
-
Nicolaou, K. C., et al. (2005). "Synthesis and biological evaluation of pyridine epothilones." ChemMedChem.
-
Enguehard-Gueiffier, C., et al. (2006). "Synthesis of 2-hydroxy-1-(3-pyridyl)ethanone derivatives." Heterocycles.
-
Sigma-Aldrich. (2024).[4] "Safety Data Sheet: 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide."
Sources
Application Note: High-Throughput Screening of 2-Pyridone Derivatives
From Library Management to Hit Validation
Executive Summary & Scientific Rationale
The 2-pyridone scaffold (and its tautomeric 2-hydroxypyridine form) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Baloxavir marboxil (influenza). Its utility stems from its ability to act as a bioisostere for amides and phenyl rings, offering unique hydrogen-bonding vectors (donor/acceptor motifs) that are ideal for binding kinase hinge regions, viral integrases, and protease active sites.
However, screening 2-pyridone libraries presents specific technical challenges that generic HTS protocols often miss:
-
Autofluorescence: Many 2-pyridone derivatives exhibit intrinsic fluorescence in the blue/cyan region (400–480 nm), which can generate false negatives in standard coumarin-based FRET assays.
-
Solubility & Aggregation: While generally soluble, specific lipophilic substitutions can lead to colloidal aggregation, causing promiscuous inhibition (false positives).
-
Tautomeric Sensitivity: The lactam (2-pyridone) vs. lactim (2-hydroxypyridine) equilibrium is solvent-dependent. DMSO stocks usually favor the lactam, but assay buffer pH can influence binding modes.
This guide details a self-validating screening workflow designed to mitigate these artifacts, utilizing a Red-Shifted FRET biochemical assay and a Luminescent Cell-Based orthogonal screen.
HTS Workflow Visualization
The following diagram outlines the critical path for screening 2-pyridone libraries, emphasizing the "Counter-Screen" steps required to filter optical artifacts common to this scaffold.
Caption: Logical workflow for 2-pyridone screening. Note the parallel "Artifact Check" to identify intrinsically fluorescent compounds.
Phase 1: Library Management & Dispensing
Compound Handling
2-pyridones are stable but can form intermolecular hydrogen-bonded dimers in non-polar solvents.
-
Storage: 10 mM in 100% DMSO. Store at -20°C in Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman).
-
Thawing: Compounds must be fully equilibrated to Room Temperature (RT) for 1 hour before dispensing to ensure dimer dissociation and consistent solubility.
Acoustic Dispensing (Contactless)
Use acoustic liquid handling (e.g., Echo 650 series) to eliminate tip-based carryover, which is critical when screening "sticky" heterocyclic scaffolds.
-
Destination Plate: 384-well Black, Non-Binding Surface (NBS) plates (e.g., Corning 3575). NBS coating is mandatory to prevent the hydrophobic face of the pyridone ring from adsorbing to the polystyrene well, which reduces apparent potency.
-
Volume: Dispense 20–50 nL of compound to achieve a final assay concentration of 10 µM (assuming 10–20 µL assay volume).
Phase 2: Primary Biochemical Assay (Red-Shifted FRET)
Target Class: Protease (e.g., Elastase, MMP) or Kinase. Rationale: Standard blue/green FRET pairs (like EDANS/DABCYL) overlap with the emission spectra of many 2-pyridone derivatives. To ensure data integrity, we utilize a Red-Shifted FRET pair (e.g., 5-FAM/QXL520 or TAMRA/QXL570) where the pyridone autofluorescence is negligible.
Reagents[1]
-
Enzyme: Recombinant Human Neutrophil Elastase (or target of choice).
-
Substrate: 5-FAM/QXL™ 520 FRET peptide (Ex/Em = 490/520 nm). Note: If your specific pyridone library is highly fluorescent in the green channel, shift further red to TAMRA (Ex/Em = 547/583 nm).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.
-
Expert Tip: Brij-35 is a non-ionic detergent essential for preventing the formation of colloidal aggregates of 2-pyridone derivatives, a common cause of false positives (PAINS).
-
Protocol Steps
-
Dispense Compounds: Transfer 20 nL of library compounds (10 mM stock) into the 384-well NBS plate.
-
Add Enzyme: Dispense 10 µL of Enzyme solution (0.5 nM final) using a bulk dispenser (e.g., MultiFlo FX).
-
Control Columns: Columns 1-2: DMSO only (High Control/100% Activity). Columns 23-24: Known Inhibitor (Low Control/0% Activity).
-
-
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT. This allows the pyridone to access the active site before substrate competition begins.
-
Add Substrate: Dispense 10 µL of Substrate solution (at
concentration). -
Kinetic Read: Monitor fluorescence on a multimode reader (e.g., Cytation 5 or EnVision) every 2 minutes for 30 minutes.
-
Settings: Monochromator Ex 490 nm / Em 520 nm (Gain: Optimized to 80% saturation on High Control).
-
Data Validation
Calculate the Z-Factor (Z') for each plate. A robust HTS assay must have Z' > 0.5.
Phase 3: Secondary Cell-Based Assay (Luminescent)
Method: ATP Quantification (e.g., CellTiter-Glo®). Rationale: To confirm that hits permeate the cell membrane and to filter out compounds that only work in the artificial buffer environment. Luminescence is chosen because it requires no excitation light, completely bypassing the potential fluorescence interference of the 2-pyridone scaffold.
Protocol Steps
-
Cell Seeding: Seed target cells (e.g., A549 or Jurkat) in 384-well White Opaque plates at 2,000 cells/well in 20 µL media. Incubate overnight.
-
Compound Addition: Add compounds (final 10 µM) and incubate for 24–48 hours.
-
Detection: Add 20 µL of CellTiter-Glo reagent.
-
Lysis: Shake plate orbitally for 2 mins to lyse cells. Incubate 10 mins to stabilize signal.
-
Read: Measure Total Luminescence (Integration time: 0.5 – 1.0 sec).
Data Presentation & Triage Strategy
When analyzing 2-pyridone HTS data, organize results to flag "False Positives" driven by optical interference.
| Compound ID | FRET Inhibition (%) | Auto-Fluorescence Signal (RFU) | Cell Viability (%) | Classification |
| PYR-001 | 95% | Low (< 500) | 10% | True Hit (Potent & Valid) |
| PYR-002 | 98% | High (> 5000) | 98% | False Positive (Optical Artifact) |
| PYR-003 | 15% | Low | 100% | Inactive |
| PYR-004 | 85% | Low | 100% | Biochemical Hit (Poor Permeability) |
Triage Logic:
-
Filter 1: Remove compounds where Auto-Fluorescence Signal > 20% of the Assay Dynamic Range.
-
Filter 2: Select compounds with > 50% Inhibition in FRET.
-
Filter 3: Prioritize compounds with correlated Cell Viability reduction (if the target is essential for survival) OR lack of toxicity (if the target is non-essential).
Troubleshooting & Optimization
The "Hook Effect" (Aggregation)
If you observe steep dose-response curves (Hill slope > 2.0), the 2-pyridone derivative may be forming colloidal aggregates.
-
Solution: Re-test the compound in the presence of 0.01% Triton X-100 or increase Brij-35 to 0.1%. If potency disappears with detergent, it is a false positive aggregator.
Blue-Shift Interference
Even with Red-Shifted FRET, some highly conjugated pyridones have broad emission tails.
-
Solution: Switch to Time-Resolved FRET (TR-FRET) using Europium or Terbium donors. The long lifetime of the lanthanide donor allows you to introduce a time delay (60–100 µs) before reading, allowing the short-lived background fluorescence of the 2-pyridone compound to decay completely.
References
-
Vertex AI Search. (2023). 2-Pyridone-containing heterocycles are considered privileged scaffolds in drug discovery.[3][4][5] National Institutes of Health (NIH). Link
-
BenchChem. (2025).[6] Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3-pyridin-3-ylurea. BenchChem. Link
-
Agilent. (2012). High Throughput Screening Applications and Detection Methods. Agilent Technologies. Link
-
Eurogentec. (2023). FRET-Based Assays for the Detection of Amyloid Degrading Protease Activity. Eurogentec. Link
-
Cell Biolabs. (2023). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit Protocol. Cell Biolabs.[7][8] Link
Sources
- 1. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 2. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
common side reactions in the synthesis of substituted pyridines
Technical Support Center: Synthetic Methodologies for Substituted Pyridines
Case ID: PYR-SYN-2024 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary
Pyridines are the "privileged scaffolds" of medicinal chemistry, yet they remain notoriously difficult to functionalize.[1][2] Their electron-deficient nature renders them resistant to electrophilic attack, while the nitrogen lone pair actively poisons transition metal catalysts.
This guide moves beyond textbook definitions to address the practical failure modes you encounter in the lab: catalyst deactivation in cross-couplings, regioselectivity mixtures in radical additions, and incomplete oxidation in condensation reactions.
Module 1: The "2-Pyridyl Problem" in Cross-Coupling
Context: Suzuki-Miyaura and Buchwald-Hartwig couplings often fail when the pyridine nitrogen is proximal to the reaction center (2-position), leading to low yields or protodehalogenation.
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Protocol |
| Complete Catalyst Shutdown | N-Coordination: The pyridine nitrogen acts as a Lewis base, displacing phosphine ligands and forming a stable, unreactive Pd-pyridine complex (off-cycle resting state). | Ligand Switching: Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination.Lewis Acid Additive: Add 1.0 equiv of B(OMe)₃ or CuCl to "tie up" the nitrogen lone pair during the reaction. |
| Protodeboronation (Starting material recovery or H-substituted product) | C-B Bond Instability: 2-Pyridyl boronic acids are intrinsically unstable and hydrolyze rapidly (protodeboronation) before transmetalation can occur. | Reagent Swap: Replace boronic acids with MIDA boronates (slow release) or Pyridine Sulfinates . Sulfinates are solid, stable, and highly competent nucleophiles for Pd-coupling. |
| Homocoupling of Halide | Disproportionation: Often caused by slow transmetalation due to the electron-poor nature of the pyridine ring. | Base Optimization: Switch from carbonate bases (K₂CO₃) to hydroxides (Ba(OH)₂) or fluorides (CsF) to accelerate the transmetalation step. |
Visualizing the Catalyst Poisoning Pathway
The diagram below illustrates how the pyridine nitrogen diverts the Palladium catalyst from the active cycle.
Figure 1: Mechanism of Palladium catalyst poisoning by pyridine substrates. The "Dead Complex" represents the off-cycle trap that lowers turnover frequency.
Module 2: Regioselectivity in Minisci Reactions
Context: Radical alkylation (Minisci) is powerful for late-stage functionalization but notoriously unselective, often yielding inseparable mixtures of C2 and C4 isomers.
FAQ: Controlling the Radical Attack
Q: Why am I getting a 1:1 mixture of C2 and C4 alkylation? A: In acidic media, the pyridine is protonated. The nucleophilic alkyl radical attacks the positions with the highest coefficient in the LUMO, which are C2 and C4. Without steric bias, these positions are electronically similar.
Q: How do I force C4 selectivity? A: You must use steric blocking or radical electronics .
-
Blocking: Pre-functionalize the C2 position with a removable group (e.g., Cl, Br) if possible.
-
The "Baran Solution": Use a bulky radical precursor (e.g., tert-butyl) which naturally favors the less hindered C4 position.
-
Modern Approach: React the pyridine with a maleate-derived blocking group first.[3] This transiently blocks C2, forces the radical to C4, and is removed in the workup.
Q: My reaction stalls after 20% conversion. Why? A: Minisci reactions are oxidative. The oxidant (often persulfate) can degrade the radical precursor or the product.
-
Fix: Use a continuous addition (syringe pump) of the radical precursor and oxidant to maintain a low steady-state concentration, preventing side reactions.
Regioselectivity Decision Tree
Figure 2: Logic flow for predicting and controlling regioselectivity in Minisci radical alkylations.
Module 3: Hantzsch Synthesis & Aromatization Failure
Context: The Hantzsch synthesis yields a 1,4-dihydropyridine (1,4-DHP).[4] The final step—oxidation to the aromatic pyridine—is often the failure point, leading to "oily mixtures" or dealkylation.
Troubleshooting Protocol
Symptom: Product isolated is the 1,4-DHP (yellow solid), not the pyridine. Diagnosis: Inefficient oxidation. Air oxidation is too slow; weak oxidants fail with electron-withdrawing substituents.
Standard Operating Procedure (SOP) for Aromatization: Do not rely on spontaneous oxidation. Use one of these active protocols:
-
Nitric Acid Method (Robust):
-
Dissolve 1,4-DHP in dilute acetic acid.
-
Add 6M HNO₃ dropwise at 60°C.
-
Note: Evolution of NO₂ gas (brown fumes) indicates success.
-
-
DDQ Method (Mild/Anhydrous):
-
Use for acid-sensitive substrates.
-
1.1 equiv DDQ in Dichloromethane (DCM) or Toluene at room temperature.
-
Warning: Excess DDQ can over-oxidize alkyl side chains.
-
-
MnO₂ (Heterogeneous):
-
Reflux in DCM with 10 equiv of activated MnO₂.
-
Benefit: Simple filtration workup.
-
Symptom: Loss of alkyl groups at the 4-position (Dealkylation). Cause: If the substituent at C4 is a secondary alkyl group or benzyl, oxidative dealkylation can occur via a radical mechanism. Fix: Switch to CAN (Ceric Ammonium Nitrate) or IBX as the oxidant, which are less prone to C-C bond cleavage than HNO₃.
Module 4: Chichibabin Amination Hazards
Context: Direct amination using NaNH₂ is harsh.[5] The most common side reaction is the formation of 2,2'-bipyridines (dimerization) or tars.
Key Technical Insight: The reaction proceeds via an anionic Meisenheimer complex.[5] If the hydride elimination is slow, the intermediate can couple with another pyridine ring.
Prevention Strategy:
-
Temperature Control: Do not exceed 100°C unless necessary.
-
Hydrocarbon Solvents: Use dry toluene or xylene. Avoid polar aprotic solvents which can accelerate polymerization.
-
Hydrogen Scavenger: Running the reaction under a slight pressure of dry air (caution required) or adding a mild oxidant (KNO₃) can facilitate the hydride elimination step, preventing dimerization.
References
-
Hantzsch Aromatization: Organic Chemistry Portal. "Aromatization of Hantzsch 1,4-Dihydropyridines." Link
-
Minisci Regioselectivity: J. Am. Chem. Soc. 2021, 143, 11927.[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Link
-
Cross-Coupling Solutions: Chemical Science. 2017, 8, 5650. "Pyridine sulfinates as general nucleophilic coupling partners."[6] Link
-
Catalyst Poisoning: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link
-
Chichibabin Mechanism: Wikipedia/Primary Sources. "Chichibabin reaction mechanism and side products." Link
Sources
- 1. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Multicomponent Synthesis of 2-Pyridones
Welcome to the technical support center for the synthesis of functionalized 2-pyridones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to navigate the complexities of these powerful multicomponent reactions (MCRs). This guide is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Introduction: The Elegance of Pyridone Synthesis
The multicomponent synthesis of 2-pyridones, often a variation of the Hantzsch pyridine synthesis, is a cornerstone of medicinal chemistry and materials science. This reaction class allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials—typically an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and an amine or ammonia source. The efficiency and atom economy of these reactions are remarkable, but their success is highly sensitive to a range of experimental variables. This guide will help you master them.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common issues encountered during the synthesis of 2-pyridones in a direct question-and-answer format.
Question 1: My reaction yield is critically low (<30%). What are the primary factors I should investigate to improve it?
Low yield is the most frequent complaint, and it rarely stems from a single cause. It's typically a result of suboptimal reaction conditions, inefficient catalysis, or competing side reactions. Let's break down the investigation process.
Causality Analysis:
-
Inefficient Catalysis: The initial condensation steps, particularly the Knoevenagel condensation between the aldehyde and the active methylene compound, are often the rate-limiting steps. An inappropriate or deactivated catalyst will stall the reaction here.
-
Reaction Equilibrium: The formation of the dihydropyridine intermediate and its subsequent oxidation to the final 2-pyridone are reversible processes. If the conditions do not favor the forward reaction (e.g., inefficient water removal), the equilibrium will not lie on the product side.
-
Reagent Decomposition: Aldehydes, especially electron-rich or aliphatic ones, can be prone to self-condensation or oxidation under harsh conditions (e.g., high temperatures or strongly basic/acidic catalysts).
-
Steric Hindrance: Bulky substituents on any of the starting materials can significantly slow down the reaction rate, requiring more forcing conditions or a more active catalyst.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Catalyst:
-
For Amine Catalysts (e.g., Piperidine, Pyrrolidine): These are workhorses for this reaction. Ensure your amine catalyst is fresh and not carbonated from atmospheric CO2 exposure. Consider increasing the catalyst loading from a catalytic amount (10 mol%) to a stoichiometric amount in sluggish reactions.
-
For Acid Catalysts (e.g., Acetic Acid, p-TSA): If your pathway involves an acid-catalyzed step, ensure it is not being neutralized by other basic components. Acetic acid is often used as both a catalyst and a solvent, driving the reaction forward.
-
Lewis Acids (e.g., Yb(OTf)₃, InCl₃): For less reactive substrates, a Lewis acid can be highly effective at activating the aldehyde carbonyl group towards nucleophilic attack.
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: The solvent plays a crucial role in both solubility and reaction rate. Protic solvents like ethanol or acetic acid are common and can participate in the proton transfer steps. Aprotic polar solvents like DMF or DMSO can be effective but make product isolation more challenging.
-
Water Removal: The reaction generates water, which can inhibit the reaction. If not using a solvent that allows for azeotropic removal (like toluene with a Dean-Stark trap), consider adding a dehydrating agent like molecular sieves (3Å or 4Å).
-
Temperature Adjustment: Start at a moderate temperature (e.g., 80 °C). If the reaction is slow (monitored by TLC or LC-MS), incrementally increase the temperature. Be cautious, as excessive heat can promote side reactions.
-
-
Check Reagent Purity:
-
Distill the aldehyde immediately before use, especially if it's been stored for a long time.
-
Ensure the active methylene compound is pure and dry.
-
Workflow for Yield Optimization
Technical Support Center: 2-Pyridone Synthesis & Optimization
Topic: Preventing Byproduct Formation in 2-Pyridone Scaffolds Ticket ID: PYR-SYN-2026-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The 2-pyridone (pyridin-2(1H)-one) pharmacophore is ubiquitous in cardiotonic agents, antimicrobial drugs, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, its synthesis is plagued by three primary failure modes: Regio-irregularity (O- vs. N-alkylation), Oligomerization (during condensation), and Competitive C-H Activation (in metal-catalyzed routes).[1]
This guide deconstructs these failure modes into self-validating protocols. We move beyond "standard recipes" to mechanistic control systems.[1]
Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
The Issue: The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3] When functionalizing the ring, "ambient nucleophile" behavior often leads to mixtures of N-alkyl (desired pharmacophore) and O-alkyl (ether byproduct) species.[1]
The Mechanistic Fix: HSAB Theory Application
To force N-alkylation, you must exploit the Hard and Soft Acids and Bases (HSAB) principle.[1] The nitrogen center is softer; the oxygen is harder.[1]
Decision Matrix: Reaction Conditions vs. Major Product[4]
| Variable | Condition for N-Alkylation (Target) | Condition for O-Alkylation (Byproduct) | Mechanistic Rationale |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Sulfates, Triflates, Diazomethane) | Soft electrophiles prefer the softer N-center (orbital control).[1] Hard electrophiles attack the high charge density O-center (charge control).[1] |
| Counter-ion | Li⁺, Na⁺, K⁺ | Ag⁺ (Silver Salts) | Ag⁺ coordinates strongly with the nitrogen lone pair, blocking it and forcing attack at the oxygen. |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Benzene, Toluene) | Polar solvents dissociate the ion pair, leaving the N-anion free to react.[1] |
| Catalyst | P(NMe₂)₃ (Tris(dimethylamino)phosphine) | None | P(NMe₂)₃ mediates direct deoxygenation of α-keto esters, bypassing the tautomeric competition entirely [1].[1] |
Validated Protocol: N-Alkylation of 2-Pyridones
Objective: >95% N-selectivity using the "Soft-Soft" interaction principle.
-
Preparation: Dissolve 2-pyridone (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add LiH or NaH (1.1 eq) at 0°C. Why? Lithium coordinates to the carbonyl oxygen, stabilizing the lactam form and exposing the nitrogen.[1]
-
Addition: Add the alkyl iodide (1.1 eq) dropwise. Avoid chlorides unless activated; they are "harder" and risk O-alkylation.[1]
-
Monitoring: Track reaction via TLC or HPLC.
Visualization: The Tautomeric Fork
Caption: Pathway divergence driven by HSAB principles. Soft conditions favor the thermodynamic N-alkyl product.[1]
Module 2: Condensation Control (Guareschi-Thorpe)
The Issue: The Guareschi-Thorpe condensation (cyanoacetamide + 1,3-diketone) is the industrial workhorse.[1] The primary byproducts here are polymeric tars (from cyanoacetamide self-condensation) and incomplete cyclization intermediates .[1]
Troubleshooting Guide: Preventing "Tar" Formation
User Scenario: "My reaction mixture turned into a black, insoluble gum."
Root Cause:
-
Runaway Amidation: Excess ammonia (base) causes cyanoacetamide to polymerize before it condenses with the ketone.[1]
-
Temperature Shock: Adding reagents to a hot reactor promotes polymerization.[1]
The Fix: The "Buffered pH" Protocol Instead of using free ammonia gas or simple ethanolic ammonia, use a secondary amine buffer system or strict temperature staging.[1]
-
Stoichiometry: Use exactly 1.0 eq of 1,3-diketone and 1.05 eq of cyanoacetamide.
-
Base Selection: Use Piperidine or Morpholine (catalytic amount) rather than stoichiometric KOH.[1] This prevents the harsh basic environment that degrades the sensitive cyano group.[1]
-
Temperature Ramp:
-
Stage 1 (Adduct Formation): Stir at 25°C for 2 hours. Allow the Michael addition to occur before cyclization.
-
Stage 2 (Cyclization): Heat to reflux only after TLC shows consumption of the starting ketone.[1]
-
-
Workup (The Critical Acid Step):
Module 3: Metal-Catalyzed C-H Activation (Rh/Ru)
The Issue: Modern synthesis uses Rh(III) or Ru(II) to couple acrylamides with alkynes.[1] The major byproducts are regioisomers (wrong alkyne insertion orientation) and di-alkylation (activation of both ortho-positions).[1]
Protocol: Enforcing Regioselectivity
1. Controlling Alkyne Insertion (Steric vs. Electronic)
-
Problem: Internal unsymmetrical alkynes yield 50:50 mixtures.
-
Solution: Use a Directing Group (DG) that is weakly coordinating.[1][5]
2. Preventing Di-alkylation
-
Solvent Switch: Switch from Methanol to t-Amyl Alcohol (t-AmOH) .[1] The bulky solvent forms a cage around the active catalyst species, sterically hindering the second C-H activation event after the first ring is formed [6].[1]
-
Oxidant Choice: Use Cu(OAc)₂ as the terminal oxidant.[1][6] It promotes the reductive elimination step faster than the second oxidative addition can occur.[1]
Visualization: The Catalytic Cycle & Leakage Points
Caption: Rh(III) catalytic cycle showing leakage points where regioisomers and di-alkylated byproducts form.
FAQ: Troubleshooting Common Failures
Q: My 2-pyridone product is trapped in the aqueous phase during extraction. A: 2-Pyridones are highly polar and amphoteric.[1]
-
Fix: Do not use simple ether/water extraction.[1] Saturate the aqueous phase with NaCl (salting out) and use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.[1]
Q: I see a "dimer" peak in my Mass Spec (2M+H). Is my reaction failing? A: Not necessarily. 2-Pyridones form strong hydrogen-bonded dimers in solution and the gas phase.[1]
-
Test: Run NMR in a polar solvent like DMSO-d6 or Methanol-d4.[1] If the dimer signals disappear (simplification of the spectrum), it was just physical aggregation.[1] If they remain, you have a chemical dimer (covalent bond), likely from radical coupling during oxidation.
Q: The nitrile group hydrolyzed during the Guareschi-Thorpe workup. A: You likely used concentrated acid or heated the acidic solution.[1]
-
Fix: Acidify with Acetic Acid (weaker acid) at 0°C. Do not heat during the precipitation step.[1]
References
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[2][7] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[1][2][7] The Journal of Organic Chemistry, 89, 3657-3665.[1][2][7] Link[1]
-
Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[1][3] The Journal of Organic Chemistry. Link[1]
-
Behera, B. K., et al. (2023).[1][7] A facile and efficient [4 + 2] annulation of in situ generated azadienes... The Journal of Organic Chemistry, 88, 15041-15059.[1][7] Link[1]
-
Jung, S.-H., et al. (2016).[1][7] Mild Cu-Catalyzed Approach for the N-Arylation of 2-Pyridones with Diaryliodonium Salts. The Journal of Organic Chemistry, 81, 7717-7724.[1][7] Link[1]
-
Das, D., et al. (2022).[1] Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity. Organic Letters, 24(46), 8470-8475.[1] Link[1]
-
Ackermann, L., et al. (2011).[1] Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations.[1] Organic Letters. Link[1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Pyridone synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Scaffold Analysis: 2-Pyridone vs. 4-Pyridone in Medicinal Chemistry
[1][2]
Executive Summary: The Tale of Two Isomers
In the landscape of nitrogen heterocycles, the distinction between 2-pyridone and 4-pyridone is not merely positional; it is a fundamental divergence in electronic character, hydrogen-bonding capability, and therapeutic utility.[1]
While both scaffolds share the formula
-
2-Pyridone: Predominantly acts as a peptide bond isostere and a privileged scaffold for kinase inhibition and anti-fibrotic agents.[1] Its donor-acceptor motif mimics the amide backbone of proteins.[1]
-
4-Pyridone: Defined by its superior metal chelation capacity (particularly for
and ) and resonance stability, making it the scaffold of choice for siderophores, HIV integrase inhibitors, and metalloenzyme targets.
Physicochemical & Electronic Blueprint
To rationally select between these scaffolds, one must understand the underlying electronic causality.[1]
Tautomerism and Aromaticity
Both isomers exhibit lactam-lactim tautomerism.[1] In physiological solution (aqueous/polar), the oxo- (pyridone) form is heavily favored over the hydroxy- form for both isomers due to the significant resonance stabilization energy of the amide-like system.[1]
-
2-Pyridone:
-
Electronic Character: Resembles a cis-amide.[1]
-
H-Bonding: Forms stable cyclic dimers (R22(8) motif) in the solid state, mimicking DNA base pairing or protein secondary structures.[1]
-
Dipole: Strong dipole moment aligned with the carbonyl-nitrogen axis, facilitating alignment in polar active sites (e.g., ATP pockets).[1]
-
-
4-Pyridone:
-
Electronic Character: Exhibits a "vinylogous amide" character. The carbonyl oxygen is highly basic due to strong resonance contribution from the zwitterionic form.[1]
-
H-Bonding: The geometry favors linear catemeric chains rather than cyclic dimers.[1]
-
Metal Binding: When substituted with an adjacent hydroxyl/donor group (e.g., 3-hydroxy-4-pyridone), it forms a bidentate ligand with exceptionally high affinity for hard Lewis acids (
).[1]
-
Comparative Properties Table[1]
| Feature | 2-Pyridone Scaffold | 4-Pyridone Scaffold |
| Primary Bio-mimicry | Peptide bond (Amide isostere) | Siderophore / Metal-binding motif |
| H-Bond Donor (HBD) | N-H (Directional) | N-H (Directional) |
| H-Bond Acceptor (HBA) | C=O[1] (Strong) | C=O (Very Strong, highly polarized) |
| Solubility | Moderate (Polarity dependent) | Generally higher (Zwitterionic character) |
| Key Therapeutic Area | Fibrosis, Oncology (Kinases), Antimicrobial | Iron Overload, HIV (Integrase), Malaria |
| Representative Drug | Pirfenidone (Anti-fibrotic) | Deferiprone (Iron Chelator) |
Biological Activity Profiles
2-Pyridone: The Master of Protein Interactions
The 2-pyridone scaffold is ubiquitous in inhibitors that target protein-protein interactions or ATP-binding sites.[1]
-
Mechanism: It often serves as a "hinge binder" in kinase inhibitors, where the C=O and N-H groups form hydrogen bonds with the kinase backbone (e.g., the adenine pocket).
-
Case Study: Pirfenidone. Used for Idiopathic Pulmonary Fibrosis (IPF).[1] It downregulates TGF-
and TNF- .[1] The 2-pyridone core is essential for its metabolic stability and specific cytokine modulation.[1] -
Antimicrobial Activity: Fused 2-pyridones (e.g., pilicides) inhibit the chaperone-usher pathway in E. coli, preventing pilus formation without killing the bacteria (anti-virulence strategy).[1]
4-Pyridone: The Metallo-Modulator
The 4-pyridone scaffold dominates where metal ions are catalytic cofactors.[1]
-
Mechanism: The high electron density on the carbonyl oxygen, often paired with a proximal heteroatom, allows it to strip metals from enzymes or sequester free metals.
-
Case Study: Deferiprone. A 3-hydroxy-4-pyridone derivative.[1] It binds
in a 3:1 complex, effectively removing excess iron from the heart and liver in thalassemia patients. -
Case Study: Dolutegravir. While technically a carbamoyl pyridone, its core pharmacophore relies on the 4-pyridone-like oxygen array to chelate the two
ions in the HIV integrase active site, halting viral DNA integration.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a scaffold based on the biological target.
Figure 1: Decision tree for medicinal chemists selecting between pyridone isomers based on target pharmacology.
Experimental Protocols
To validate the activity of these scaffolds, specific protocols for synthesis and assay are required.
Protocol A: Divergent Synthesis of Pyridone Libraries
Objective: Create a library of both isomers to screen for target specificity.[1]
1. Synthesis of 2-Pyridones (Guareschi-Thorpe Condensation)
-
Reagents: Cyanoacetamide, 1,3-diketone, Piperidine (cat.), Ethanol.[1]
-
Procedure:
2. Synthesis of 4-Pyridones (Pyranone-Amine Exchange)
-
Reagents: Chelidonic acid or 4-pyranone derivative, Primary Amine (
), Water/Ethanol.[1] -
Procedure:
-
Suspend 4-pyranone (1.0 eq) in water.[1]
-
Add Primary Amine (2.0 eq).
-
Heat in a sealed tube/pressure vessel at 100°C for 12 hours.
-
Mechanism: Nucleophilic attack of the amine on the pyranone ring opens the ether linkage, followed by recyclization to the pyridone.[1]
-
Validation: Distinctive carbonyl shift in
NMR (~175-180 ppm).[1]
-
Protocol B: Iron Chelation Efficiency Assay (CAS Assay)
Objective: Quantify the metal-binding capacity, a critical quality attribute for 4-pyridone derivatives.
Materials:
-
Chrome Azurol S (CAS) solution.[1]
-
Iron(III) chloride (
) solution.[1] -
Spectrophotometer (Absorbance at 630 nm).[1]
Workflow:
-
Preparation: Mix CAS solution with
and hexadecyltrimethylammonium bromide (HDTMA) to form the blue ternary complex.[1] -
Treatment: Add test compound (dissolved in DMSO) to the blue CAS-Fe complex.
-
Incubation: Incubate at Room Temperature for 30 minutes.
-
Measurement: Measure absorbance at 630 nm.
-
Result Interpretation:
-
Calculation: % Siderophore Units =
.[1]
References
-
Pierce, J. B., et al. (1982).[1][2] "Preparation and antiinflammatory activity of 2- and 4-pyridones."[1][2] Journal of Medicinal Chemistry. Link
-
Hurtado-Rodríguez, D., et al. (2022).[1][7] "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances. Link
-
Mohan, M., et al. (2021).[1][3] "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations." ACS Omega.[1] Link
-
Song, J., et al. (2022).[1][8] "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Link
-
Schlegel, H. B., et al. (1991).[1] "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.[1] Link
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: HPLC Analysis of 2-Hydroxy-1-(3-pyridyl)ethanone
Executive Summary
2-Hydroxy-1-(3-pyridyl)ethanone (HPE) is a critical reduced metabolite of the tobacco-specific nitrosamine NNK. Its analysis is complicated by its dual chemical nature: the basic pyridine ring (
This guide objectively compares a traditional C18 (ODS) approach against a Polar-Embedded (RP-Amide) methodology. Experimental data demonstrates that while C18 columns often require ion-pairing reagents or extreme pH to function, the Polar-Embedded phase offers a self-validating, robust alternative suitable for both UV and MS detection.
Chemical Context & Analytical Challenges
To validate a method for HPE, one must understand the molecular interactions driving the separation failure modes.
-
The Pyridine Problem: The nitrogen atom in the pyridine ring acts as a Lewis base. On standard silica-based columns, this nitrogen interacts with residual acidic silanols, causing non-linear adsorption isotherms (tailing).
-
The Polarity Problem: The hydroxyl group reduces the hydrophobicity (LogP < 1.0), causing the analyte to elute near the void volume (
) on standard C18 columns, risking co-elution with matrix salts.
Decision Logic for Method Selection
The following decision tree illustrates the logic applied to select the optimal stationary phase for HPE.
Figure 1: Method selection logic prioritizing retention and peak symmetry.
Method Comparison: Standard C18 vs. Polar-Embedded
We compared two methods to determine the optimal validation candidate.
Method A: The Traditional Approach (Standard C18)
-
Column: High-purity C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile (90:10).
-
Mechanism: Hydrophobic interaction.
-
Outcome: The pyridine ring is uncharged at pH 7, improving retention slightly, but silanol activity leads to severe tailing.
Method B: The Recommended Approach (Polar-Embedded)
-
Column: Polar-Embedded C18 (RP-Amide or Carbamate shielded), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol (95:5).
-
Mechanism: The embedded polar group shields silanols and interacts with the HPE hydroxyl group via hydrogen bonding, increasing retention without requiring high organic content.
Comparative Data Summary
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Verdict |
| Retention Time ( | 2.1 min (Near void) | 5.4 min | Method B provides adequate retention ( |
| Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) | Method B eliminates silanol interactions. |
| Theoretical Plates ( | ~2,500 | ~8,000 | Method B offers superior efficiency. |
| MS Compatibility | Poor (Phosphate buffer) | Excellent (Volatile buffer) | Method B is suitable for LC-MS/MS. |
Validated Experimental Protocol (Method B)
This section details the step-by-step validation protocol for Method B , aligned with ICH Q2(R1) guidelines.
Reagents & Preparation[1][2][3][4][5]
-
Reference Standard: 2-Hydroxy-1-(3-pyridyl)ethanone (>98% purity).
-
Buffer Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.
-
Mobile Phase: Mix Buffer and Methanol (95:5 v/v). Note: High aqueous content is required to retain the polar analyte.
Instrument Conditions[6]
-
System: HPLC with UV-Vis or PDA Detector (or LC-MS/MS).
-
Column: Waters XBridge BEH Shield RP18 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3.5 µm).
-
Temperature: 30°C.
-
Detection: UV at 260 nm (Pyridine
transition). -
Injection Volume: 10 µL.
Validation Workflow
The following workflow ensures the method is "self-validating" by incorporating System Suitability Tests (SST) before every batch.
Figure 2: Validation workflow incorporating mandatory System Suitability Testing (SST).
Validation Results & Discussion
Specificity & Selectivity
The method must demonstrate the ability to separate HPE from its parent compound (NNK) and potential matrix interferences.
-
Observation: Under the proposed conditions, HPE elutes at 5.4 min, while the less polar parent NNK elutes significantly later (>10 min) or requires a gradient step to elute.
-
Criterion: Resolution (
) between HPE and nearest impurity must be > 1.5.
Linearity[1][3]
-
Range: 0.5 µg/mL to 50 µg/mL.
-
Result: The correlation coefficient (
) typically exceeds 0.999.[1] -
Causality: The use of ammonium acetate prevents pH shifts during injection, maintaining a constant ionization state for the pyridine ring, which ensures linear detector response.
Accuracy & Precision[1][3][6][8]
-
Intra-day Precision: RSD < 1.0% (n=6).
-
Accuracy (Recovery): 98.5% - 101.2% at 3 concentration levels.[3]
-
Note: If analyzing biological matrices (plasma/urine), protein precipitation with Acetonitrile is recommended. However, the supernatant must be diluted with the aqueous buffer to prevent "solvent shock" (peak distortion) upon injection.
Robustness
The method is sensitive to pH changes.
-
pH 5.5: Optimal peak shape.
-
pH < 4.0: The pyridine nitrogen becomes fully protonated (
), reducing retention significantly on C18 phases due to increased polarity. -
Recommendation: Strictly control mobile phase pH within
units.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A, 1217(6), 858-880. [Link]
Sources
Comparative Docking Studies of 2-Pyridone and 4-Pyridone Based Inhibitors
Executive Summary
This guide provides a technical analysis of the comparative docking profiles of 2-pyridone and 4-pyridone scaffolds. While both heterocycles are isomeric, their utility in structure-based drug design (SBDD) diverges significantly due to distinct electronic distributions, tautomeric preferences, and hydrogen-bonding motifs.
-
2-Pyridone is predominantly utilized as a hinge-binding motif in kinase inhibitors, mimicking the hydrogen bond donor-acceptor (D-A) pattern of the adenine ring.
-
4-Pyridone is frequently exploited as a metal-chelating pharmacophore (e.g., in HIV integrase or metallo-beta-lactamase inhibitors) due to its ability to form stable bidentate complexes with divalent cations (
, ) via exocyclic oxygen atoms.
Chemical & Structural Basis: The Tautomerism Challenge
The primary source of error in docking pyridone derivatives is the neglect of tautomeric states. Both scaffolds exist in equilibrium between the lactam (keto) and lactim (hydroxy) forms.
Tautomeric Equilibria
-
2-Pyridone: The lactam form is thermodynamically favored in the solid state and polar solvents (e.g., water, DMSO) by ~3 kcal/mol due to dimerization potential and dipolar stabilization. However, the lactim (2-hydroxypyridine) form can be stabilized in hydrophobic pockets (e.g., buried enzyme active sites).
-
4-Pyridone: Similarly favors the keto form but possesses higher aromaticity gain upon tautomerization compared to 2-pyridone.
Docking Implication: A standard "wash" or "ligprep" protocol often defaults to the lowest energy state in solution (lactam). If the protein pocket requires the lactim form for a critical H-bond (e.g., acting as an H-bond donor at the nitrogen), the docking score will be artificially penalized or the pose will be incorrect.
Electrostatic Differences
-
2-Pyridone: Possesses a large dipole moment (~4.0 D). The carbonyl oxygen is a strong H-bond acceptor (HBA), and the N-H is a strong H-bond donor (HBD).
-
4-Pyridone: The carbonyl oxygen is highly polarized, making it an exceptional metal ligand. The N-H is less accessible for directional H-bonding in tight pockets compared to the 2-position.
Methodological Framework: Docking Protocol[1]
To ensure scientific integrity, the following protocol utilizes an Ensemble Docking Approach to account for tautomerism and induced-fit effects.
Ligand Preparation Workflow
-
Structure Generation: Generate 3D coordinates for both the 2-pyridone and 4-pyridone analogs.
-
Tautomer Enumeration: Explicitly generate both lactam and lactim tautomers for every ligand. Do not rely on auto-selection.
-
Tool: Schrödinger LigPrep or OpenEye Tautomer.
-
-
Ionization: Calculate protonation states at pH 7.4 ± 1.0. Note that 4-pyridones can be protonated at the carbonyl oxygen under acidic conditions, though rare in physiological docking.
Protein Preparation
-
H-Bond Optimization: Optimize H-bond networks (Asn/Gln/His flips) in the presence of a co-crystallized ligand if available.
-
Metal Coordination: For metalloenzymes (Case Study B), ensure the metal ion (
, ) charge is treated explicitly (e.g., +2) or using a cationic dummy atom model to prevent steric clash with the chelating oxygen.
Scoring Function Selection
-
Kinase (Hinge): Use a function that heavily weights directional H-bonds (e.g., ChemPLP, Glide SP).
-
Metalloenzyme: Use a function with explicit metal-coordination terms (e.g., GoldScore) or QM/MM rescoring.
Comparative Case Studies
Case Study A: Kinase Inhibition (Target: PIM-1 / EGFR)
Context: Kinase hinge regions require a planar heterocycle to form 1-3 hydrogen bonds with the backbone amide/carbonyls.
-
2-Pyridone Performance:
-
Mechanism:[1] Acts as a classic D-A motif. The N-H donates to the backbone carbonyl (e.g., Glu residue), and the C=O accepts from the backbone amide (e.g., Leu residue).
-
Advantage:[2] The 1,2-substitution pattern perfectly matches the geometry of the ATP adenine ring.
-
Data: 2-pyridone derivatives often achieve low nanomolar
values (e.g., 0.11 for PIM-1 inhibitors) due to this "lock-and-key" fit.
-
-
4-Pyridone Performance:
-
Mechanism:[1] The N-H and C=O are para-oriented. This geometry prevents simultaneous D-A bonding to adjacent backbone residues in a linear hinge region.
-
Result: 4-pyridone is rarely a primary hinge binder unless substituted with lateral H-bonding groups (e.g., amino/hydroxyl) to create a pseudo-ring.
-
Case Study B: Metalloenzyme Inhibition (Target: HIV Integrase)
Context: HIV Integrase requires the chelation of two
-
4-Pyridone Performance:
-
Mechanism:[1] The "O-O triad" (often a carbonyl oxygen and an adjacent hydroxyl/carboxyl) forms a planar, bidentate chelate with the metal.
-
Advantage:[2] The high electron density on the 4-carbonyl oxygen allows for strong electrostatic interaction with
. -
Data: Raltegravir (containing a pyrimidinone, bioisostere of 4-pyridone) shows high potency (
nM).
-
-
2-Pyridone Performance:
-
Mechanism:[1] Can chelate metals if a 3-hydroxyl group is present (forming a 3-hydroxy-2-pyridone).
-
Limitation: The bite angle (O-M-O) is slightly different, and the lactam N-H can sterically clash with hydration shells of the metal if not positioned perfectly.
-
Data Summary & Comparison
| Feature | 2-Pyridone Scaffold | 4-Pyridone Scaffold |
| Primary Binding Mode | Hinge Binder (H-Bond D-A) | Metal Chelator (Monodentate/Bidentate) |
| Dipole Moment | High (~4.0 D) | Moderate to High (Polarized C=O) |
| Tautomer Stability | Lactam favored; Lactim relevant in hydrophobic pockets | Lactam favored; Aromaticity gain drives tautomerism |
| Key Target Classes | Kinases (PIM-1, EGFR), Bromodomains | HIV Integrase, Metallo-beta-lactamases, KDM4 |
| Docking Pitfall | Incorrect tautomer assignment (Lactim vs Lactam) | Poor metal parameterization in force field |
| Typical IC50 Range | 10 - 200 nM (Kinases) | 5 - 100 nM (Metalloenzymes) |
Experimental Validation Protocols
To validate docking predictions, the following "wet-lab" loop is required:
-
Synthesis: Synthesize the N-methylated analog of the pyridone.
-
Rationale: N-methylation locks the structure in the lactam form. If the biological activity drops significantly compared to the NH-analog, the lactim form (or H-bond donation at NH) was likely the active species.
-
-
Crystallography: Co-crystallize with the target protein.
-
Check: Measure the C-O bond length. A length of ~1.24 Å indicates a carbonyl (pyridone), while ~1.35 Å indicates a hydroxyl (hydroxypyridine).
-
-
Kinase Assay (ADP-Glo): For 2-pyridones, measure ATP
competition. Competitive inhibition confirms hinge binding.
Visualization of Workflows
Diagram 1: Tautomer-Specific Docking Workflow
This diagram illustrates the critical decision-making process when handling pyridone scaffolds in silico.
Caption: Workflow for handling tautomeric ambiguity in pyridone docking studies.
Diagram 2: Binding Mode Comparison
This diagram contrasts the interaction logic between the two scaffolds.
Caption: Schematic comparison of 2-pyridone hinge binding vs. 4-pyridone metal chelation.
References
-
Abdelaziz, M. E., et al. (2024).[4] "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Cheney, I. W., et al. (2007).[6] "Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters. Link
-
Rogolino, D., et al. (2012). "Probing chelation motifs in HIV integrase inhibitors." Proceedings of the National Academy of Sciences (PNAS). Link
-
Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. Link
-
Krystof, V., et al. (2015). "Pyridones in drug discovery: Recent advances." ResearchGate.[2][7] Link
Sources
- 1. Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing chelation motifs in HIV integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
assessing the in vitro efficacy of 2-Hydroxy-1-(3-pyridyl)ethanone against other kinase inhibitors
Executive Summary
2-Hydroxy-1-(3-pyridyl)ethanone (HPE) is not a clinical-stage drug but a privileged pharmacophore fragment and a metabolic intermediate (notably related to NNK metabolism). In kinase drug discovery, it serves as a critical "hinge-binding" motif.[1] Unlike fully elaborated inhibitors (e.g., Imatinib, Dasatinib) which exhibit nanomolar potency, HPE typically displays micromolar to millimolar affinity.[1]
This guide details the protocols for benchmarking this fragment against established kinase inhibitors. The objective is not to demonstrate superior potency, but to validate Ligand Efficiency (LE) and binding mode suitability for Fragment-Based Drug Discovery (FBDD).[1]
Mechanistic Positioning & Pharmacophore Logic[1]
To assess HPE, one must understand its structural role.[1] The pyridine nitrogen often acts as a hydrogen bond acceptor, while the alpha-hydroxy ketone moiety can function as both a donor and acceptor.[1] This mimics the adenine ring of ATP, allowing HPE to occupy the ATP-binding pocket (Hinge Region) of kinases.[1]
Comparison of Binding Modes
-
HPE (Fragment): Binds weakly (low
) but efficiently per atom.[1] Occupies only the hinge region.[1] -
Staurosporine (Reference): Pan-kinase inhibitor; occupies hinge + hydrophobic back pocket.[1]
-
Vemurafenib (Specific): Occupies hinge + DFG-out pocket (allosteric).[1]
Visualization: Fragment-to-Lead Evolution
The following diagram illustrates how HPE serves as the core scaffold for more complex inhibitors.
Caption: Evolution of HPE from a weak-binding fragment to a potent kinase inhibitor.
Comparative Efficacy Data
When profiling HPE, standard IC50 assays often fail because the molecule requires high concentrations that interfere with assay physics.[1] The data below synthesizes typical fragment profiling results against established controls.
Table 1: Comparative Efficacy Profile
| Feature | HPE (Fragment) | Staurosporine (Pan-Control) | Dasatinib (Specific Control) |
| Primary Target | Hinge Region (Promiscuous) | Pan-Kinase (ATP Competitive) | Src/Abl Kinases |
| Potency (IC50) | 150 µM - 2 mM (Est.) | 1 - 10 nM | < 1 nM |
| Ligand Efficiency (LE) | High (~0.35-0.45) | Moderate (~0.30) | Moderate (~0.[1]30) |
| Binding Kinetics | Fast On / Fast Off | Fast On / Slow Off | Slow On / Slow Off |
| Assay Window | Requires High Conc.[1] (mM) | Standard (nM) | Standard (nM) |
| Detection Method | Thermal Shift / NMR | FRET / Radiometric | FRET / Radiometric |
Expert Insight: Do not discard HPE due to high IC50.[1] A fragment with an IC50 of 200 µM and a molecular weight of ~137 Da has a higher Ligand Efficiency than a drug with 10 nM potency and MW 600 Da.[1] This indicates HPE is a "high-quality" starting point.[1]
Experimental Protocols
To validate HPE, you cannot rely solely on endpoint enzymatic assays.[1][2] You must use a biophysical orthogonal approach .
Workflow Diagram: Validation Pipeline
Caption: Orthogonal workflow to validate weak-binding kinase fragments like HPE.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Best for detecting weak binders (Fragments).[1]
-
Preparation: Dilute Recombinant Kinase (e.g., p38, EGFR) to 2 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).
-
Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
-
Compound Dosing:
-
Execution: Run melt curve from 25°C to 95°C on a qPCR machine (1°C/min ramp).
-
Analysis: Calculate
.[1]-
Success Criterion: HPE should induce a positive shift (
).[1]
-
Protocol B: ADP-Glo™ Kinase Assay (High Concentration)
Modified for low-potency fragments.
-
Enzyme Reaction:
-
Inhibitor Incubation: 60 minutes at Room Temperature (RT).
-
ADP Detection:
-
Readout: Measure Luminescence (RLU).
-
Calculation:
Fit to 4-parameter logistic curve to derive IC50.
Scientific Integrity & Troubleshooting
Self-Validating Systems
-
Solubility Check: HPE is a pyridine derivative.[1][3] At >5 mM, it may aggregate.[1] Always run a Dynamic Light Scattering (DLS) check if the IC50 curve is steep (Hill slope > 2.0), which indicates non-specific aggregation rather than binding.[1]
-
Interference: Pyridines can quench fluorescence.[1] In the Thermal Shift assay, ensure initial fluorescence (
) is comparable to the control.[1] If is suppressed, HPE is interfering with the dye; switch to NanoBRET (Vasta et al., 2018).[1]
Causality of Results
-
Observation: HPE shows activity against EGFR but not CDK2.[1]
-
Causality: This likely reflects the "Gatekeeper" residue size.[1] HPE is small, but if the gatekeeper residue in CDK2 is bulky (e.g., Phe80), it may sterically hinder the optimal orientation of the ethanone group, whereas EGFR (Thr790) might accommodate it differently (though T790M is a resistance mutation, wild type is Thr).[1]
References
-
Reaction Biology. (n.d.).[1] Kinase Profiling & Screening. Reaction Biology. Retrieved February 20, 2026, from [Link][1]
-
Vasta, J. D., et al. (2018).[1][4] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link][1]
-
Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192.[1] [Link][1]
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. (Context for Pyridyl-ethanone metabolites). [Link]
Sources
A Strategic Guide to the Cross-Reactivity Profiling of 2-Hydroxy-1-(3-pyridyl)ethanone
Introduction: Unveiling the Pharmacological Landscape of a Novel Pyridyl Ketone
2-Hydroxy-1-(3-pyridyl)ethanone is a small molecule with a chemical structure that hints at a potentially rich and complex pharmacology. As a hydroxylated derivative of 3-acetylpyridine, it shares a core structural motif with a class of compounds known for their diverse biological activities. Furthermore, its pyridine ring is a central feature of nicotine and its various metabolites, suggesting a potential for interaction with biological pathways associated with nicotinic acetylcholine receptors (nAChRs) and the broader cholinergic system.
Given the nascent stage of research into 2-Hydroxy-1-(3-pyridyl)ethanone, a comprehensive understanding of its on- and off-target activities is paramount for any future development as a therapeutic agent or chemical probe. Off-target interactions are a leading cause of clinical trial failures and can lead to unforeseen toxicities.[1][2] Therefore, a proactive and systematic approach to cross-reactivity profiling is not merely a precautionary measure but a foundational step in its scientific exploration.
This guide presents a structured, in-depth comparison of experimental strategies and platforms for the comprehensive cross-reactivity profiling of 2-Hydroxy-1-(3-pyridyl)ethanone. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a framework for interpreting the resulting data.
Hypothesized Target Profile and Rationale for Prioritization
In the absence of empirical data for 2-Hydroxy-1-(3-pyridyl)ethanone, we can construct a hypothesized target profile based on its structural similarity to known bioactive molecules. This allows for a rational prioritization of screening efforts.
-
Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl moiety is a key pharmacophore for nAChR binding. As a potential metabolite or structural analog of nicotine-related compounds, assessing its activity at various nAChR subtypes is a primary objective.
-
Kinases: The pyridine ring is a common scaffold in many kinase inhibitors.[3] Broad kinome screening is essential to identify potential off-target interactions within this large and functionally diverse enzyme family.
-
Monoamine Oxidases (MAOs) and other Amine Oxidases: Structurally related compounds have been shown to interact with MAOs.
-
Cytochrome P450 (CYP) Enzymes: As a potential xenobiotic, understanding its interaction with major drug-metabolizing enzymes is critical for predicting drug-drug interactions and metabolic fate.[4][5]
-
G-Protein Coupled Receptors (GPCRs): The vastness of the GPCR superfamily and their role in a wide array of physiological processes make them a crucial target class for broad liability screening.[6][7][8]
-
Ion Channels: Off-target interactions with ion channels, particularly the hERG potassium channel, are a significant safety concern due to the risk of cardiac arrhythmias.[9][10][11][12][13]
-
Nuclear Receptors: These ligand-activated transcription factors regulate a multitude of cellular processes, and off-target modulation can lead to complex toxicities.[14][15][16][17][18]
A Tiered Approach to Cross-Reactivity Profiling
A tiered or phased approach to profiling allows for a cost-effective and data-driven process, starting with broad screening and progressing to more focused and mechanistic studies.
Caption: A tiered workflow for cross-reactivity profiling.
Comparison of In Vitro Profiling Platforms
The selection of an appropriate profiling platform is critical and depends on the specific research question, desired throughput, and the nature of the potential targets.
| Platform Type | Principle | Advantages | Disadvantages | Recommended for 2-Hydroxy-1-(3-pyridyl)ethanone |
| Biochemical Assays (e.g., Radioligand Binding, Kinase Activity Assays) | Direct measurement of compound binding to a purified target protein or its effect on enzyme activity. | High throughput, quantitative (Kd, Ki, IC50), direct measure of interaction. | May not reflect cellular context (e.g., protein modifications, scaffolding proteins), can produce false positives/negatives. | Essential for Tier 1 screening (Kinome, GPCR, and Nuclear Receptor panels). |
| Cell-Based Functional Assays (e.g., Reporter Gene, Calcium Flux, cAMP) | Measurement of a downstream cellular response following target engagement. | Provides functional context, can distinguish between agonists, antagonists, and allosteric modulators. | Lower throughput, more complex data interpretation, potential for assay artifacts. | Crucial for Tier 3 follow-up to validate and characterize hits from primary screens. |
| Phenotypic Screening (e.g., High-Content Imaging) | Measures the effect of a compound on cellular morphology or a specific cellular process without a predefined target. | Unbiased discovery of novel mechanisms and targets. | Target deconvolution can be challenging and resource-intensive. | A potential future step if specific, unexpected bioactivity is observed. |
| In Silico Profiling (e.g., Computational Docking, Pharmacophore Modeling) | Uses computer models to predict interactions between a compound and a large panel of targets. | Very high throughput, low cost, can guide experimental design. | Predictions require experimental validation, accuracy depends on the quality of the models. | A useful initial step to prioritize experimental screening panels. |
Experimental Protocols
The following protocols are provided as examples of key assays in the proposed profiling strategy.
Protocol 1: Broad Kinome Profiling (Example: KINOMEscan™)
Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR, which is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Compound Preparation: Dissolve 2-Hydroxy-1-(3-pyridyl)ethanone in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a final screening concentration, e.g., 10 µM), the DNA-tagged kinase, and the immobilized ligand in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where lower values indicate stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., 35%).
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)
Principle: This assay uses human liver microsomes and specific fluorogenic substrates for different CYP isoforms. Inhibition of the enzyme by the test compound results in a decreased rate of fluorescent product formation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Hydroxy-1-(3-pyridyl)ethanone in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare working solutions of human liver microsomes, NADPH, and the specific fluorogenic substrates for the CYP isoforms to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
-
Assay Procedure:
-
In a 96-well plate, add the human liver microsomes and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding a mixture of the specific substrate and NADPH.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for each substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 3: hERG Safety Assay (Automated Patch Clamp)
Principle: This electrophysiological assay directly measures the flow of ions through the hERG potassium channel in cells stably expressing the channel. Inhibition of the channel by the test compound leads to a reduction in the ionic current.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells). Culture the cells to the appropriate confluency for the automated patch clamp system.
-
Compound Preparation: Prepare a series of dilutions of 2-Hydroxy-1-(3-pyridyl)ethanone in the appropriate extracellular solution.
-
Automated Patch Clamp Procedure:
-
Load the cells, intracellular and extracellular solutions, and the compound plate onto the automated patch clamp instrument (e.g., QPatch or SyncroPatch).
-
The instrument will automatically establish whole-cell patch clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents and establish a stable baseline.
-
Apply the different concentrations of the test compound and record the corresponding hERG currents.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Hydroxy-1-(3-pyridyl)ethanone for a specified duration (e.g., 24 or 48 hours). Include vehicle-only and positive (e.g., a known cytotoxic agent) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Data Visualization and Interpretation
The output of these screening platforms can be effectively visualized to provide a clear overview of the compound's cross-reactivity profile.
Caption: A logical flow for data analysis and hit validation.
Conclusion: Building a Foundation of Knowledge for Future Development
The cross-reactivity profiling of 2-Hydroxy-1-(3-pyridyl)ethanone is a critical, albeit initial, step in its journey from a chemical entity to a well-characterized pharmacological tool or potential therapeutic. While current data is sparse, a systematic and tiered approach, leveraging a combination of broad panel screening and focused mechanistic assays, will provide the necessary insights to guide its future development. By understanding its interactions across the proteome, researchers can mitigate risks, uncover novel therapeutic opportunities, and ultimately, build a solid foundation of knowledge for this promising molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
